3-(1H-Tetrazol-5-yl)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338094. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIERACSHCALJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318929 | |
| Record name | 3-(2H-Tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73096-39-6 | |
| Record name | 73096-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2H-Tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(1H-Tetrazol-5-yl)benzoic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-Tetrazol-5-yl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a tetrazole ring attached to a benzene core. This unique structure makes it a molecule of significant interest in medicinal chemistry and materials science. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability, lipophilicity, and pharmacokinetic properties. This has led to its incorporation into various drug candidates, most notably as a key intermediate in the synthesis of angiotensin II receptor antagonists. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.
Chemical Structure and Properties
This compound consists of a benzoic acid moiety where the hydrogen at the meta-position is substituted with a 1H-tetrazol-5-yl group. The tetrazole ring can exist in two tautomeric forms, 1H and 2H, although the 1H-tautomer is generally considered more stable.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 73096-39-6 | [1] |
| Molecular Formula | C₈H₆N₄O₂ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 284-286 °C | [1] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| pKa | Data not available | |
| Solubility | Data not available |
Crystal Structure and Intermolecular Interactions:
Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic space group P2₁/c.[2] The crystal structure is characterized by extensive intermolecular hydrogen bonding. Specifically, molecules are linked into two-dimensional sheets by N—H···O and O—H···N hydrogen bonds between the tetrazole and carboxylic acid moieties of adjacent molecules.[2][3] These hydrogen bonding networks play a crucial role in the solid-state packing and overall stability of the compound.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and the N-H proton of the tetrazole ring. The aromatic protons would likely appear as a complex multiplet in the range of 7.5-8.5 ppm. The N-H proton of the tetrazole is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to the solvent and concentration. The carboxylic acid proton will also appear as a broad singlet at a very downfield position, often above 12 ppm.
-
¹³C NMR: The carbon NMR spectrum should display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the 120-140 ppm region, and the carbon of the tetrazole ring will appear further downfield, likely around 150-160 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the benzene ring will be observed in the 1450-1600 cm⁻¹ region. The N-H stretching of the tetrazole ring should appear as a broad band around 3000-3400 cm⁻¹, potentially overlapping with the carboxylic acid O-H stretch. C=N and N=N stretching vibrations of the tetrazole ring are expected in the fingerprint region.
Experimental Protocols
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles, including this compound, is the [3+2] cycloaddition reaction between a nitrile and an azide.
Synthesis of this compound from 3-Cyanobenzoic Acid
This protocol describes a general procedure for the synthesis of this compound from 3-cyanobenzoic acid and sodium azide. Various catalysts can be employed to facilitate this reaction.
Reaction Scheme:
Figure 2: General reaction scheme for the synthesis of this compound.
Materials:
-
3-Cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Catalyst (e.g., Zinc chloride (ZnCl₂), Ammonium chloride (NH₄Cl), or other Lewis/Brønsted acids)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Hydrochloric acid (HCl) or other acid for workup
-
Distilled water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzoic acid in the chosen solvent (e.g., DMF).
-
Addition of Reagents: Add sodium azide and the catalyst to the solution. The molar ratio of sodium azide to 3-cyanobenzoic acid is typically between 1.1 and 1.5 to 1. The amount of catalyst used can vary depending on the specific catalyst chosen.
-
Reaction: Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing water or an ice-water mixture.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3. This will protonate the tetrazole and carboxylic acid groups, causing the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Note on Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
Applications in Drug Development
The primary application of this compound in drug development is as a crucial building block for the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[4] The tetrazole moiety in these drugs acts as a bioisosteric replacement for a carboxylic acid group, which is essential for binding to the angiotensin II type 1 (AT₁) receptor.
Role as a Carboxylic Acid Bioisostere
The concept of bioisosterism is central to the utility of this compound. The tetrazole ring shares several key properties with the carboxylic acid group:
-
Acidity: The N-H proton of the tetrazole ring is acidic, with a pKa value generally similar to that of a carboxylic acid. This allows it to exist as an anion at physiological pH and participate in similar ionic interactions with biological targets.
-
Planarity and Size: The tetrazole ring is planar and has a similar size and shape to the carboxylate group, allowing it to fit into the same binding pockets.
-
Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in a carboxylic acid.
By replacing a carboxylic acid with a tetrazole, medicinal chemists can often improve the metabolic stability of a drug, as tetrazoles are generally more resistant to metabolic degradation. Additionally, the increased lipophilicity of the tetrazole group can enhance the oral bioavailability of a drug.
Signaling Pathway Involvement
As an intermediate for ARBs like valsartan and losartan, this compound contributes to a final molecule that targets the Renin-Angiotensin-Aldosterone System (RAAS).
Figure 3: Simplified schematic of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for Angiotensin II Receptor Blockers (ARBs).
The RAAS is a critical hormonal system that regulates blood pressure and fluid balance. Angiotensin II is the primary active component of this system and exerts its effects by binding to the AT₁ receptor. This binding leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. ARBs, synthesized using intermediates like this compound, competitively inhibit the binding of angiotensin II to the AT₁ receptor, thereby blocking its hypertensive effects and leading to a reduction in blood pressure.
While this compound itself is not the active pharmacological agent, its structural features are essential for the activity of the final drug molecules.
Conclusion
This compound is a valuable and versatile molecule in the fields of medicinal chemistry and drug development. Its key feature is the presence of the tetrazole ring, which serves as an effective bioisostere for the carboxylic acid group, offering potential advantages in terms of metabolic stability and pharmacokinetic properties. Its primary and most well-documented application is as a crucial intermediate in the synthesis of angiotensin II receptor blockers for the treatment of cardiovascular diseases. The synthetic route to this compound is well-established, primarily through the cycloaddition of an azide to a nitrile. Further research into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and role in drug development to aid researchers and scientists in their work with this important compound.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(1H-Tetrazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
3-(1H-Tetrazol-5-yl)benzoic acid (CAS Number: 73096-39-6) is a white, powdered solid classified as an irritant.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄O₂ | [3] |
| Molecular Weight | 190.16 g/mol | [3] |
| CAS Number | 73096-39-6 | [3] |
| Appearance | White Powder | [2] |
| Hazard Classification | Irritant | [3] |
Acidity (pKa)
Direct experimental pKa values for this compound are not readily found in the surveyed literature. However, it is an acidic molecule due to the presence of both a carboxylic acid group and a tetrazole ring. The tetrazole ring is known to be a bioisostere of the carboxylic acid group, and 5-substituted-1H-tetrazoles generally exhibit pKa values comparable to their corresponding carboxylic acids. For comparison, the pKa of benzoic acid is approximately 4.2. It is therefore anticipated that this compound will have two acidic protons, with pKa values in a similar range.
Solubility
Experimentally determined aqueous solubility data for this compound is not currently available. Based on its structure, which contains polar functional groups capable of hydrogen bonding, it is expected to have some solubility in polar solvents. The solubility of benzoic acid in water is 3.4 g/L at 25 °C.[4] The presence of the polar tetrazole group may influence the solubility of the title compound relative to benzoic acid.
Melting Point
A specific melting point for this compound has not been reported in the available literature. For reference, the melting point of benzoic acid is 122.4 °C.[5]
Spectral Characteristics
Detailed experimental spectra for this compound are not widely published. However, the expected spectral features can be predicted based on its chemical structure and by comparison with analogous compounds like benzoic acid and other tetrazole derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the benzene ring and the acidic protons of the carboxylic acid and tetrazole groups. The aromatic protons will likely appear as a complex multiplet in the region of 7.5-8.5 ppm. The acidic protons are expected to be broad singlets, with the carboxylic acid proton appearing downfield (typically >10 ppm) and the N-H proton of the tetrazole ring also in a downfield region, though its chemical shift can be variable and concentration-dependent. For comparison, the aromatic protons of benzoic acid appear between 7.4 and 8.1 ppm, and the carboxylic acid proton is a broad singlet at around 12-13 ppm.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. The carbon atom of the tetrazole ring will likely appear around 150-160 ppm. The aromatic carbons will produce a set of signals between 125-140 ppm. In benzoic acid, the carbonyl carbon appears at approximately 172 ppm, and the aromatic carbons are observed between 128 and 134 ppm.[7][8]
FT-IR Spectroscopy
The FT-IR spectrum of this compound is predicted to show characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[9] A sharp C=O stretching vibration for the carbonyl group should be present around 1700 cm⁻¹.[9] The N-H stretching of the tetrazole ring would likely appear as a broad band in the 2200-2800 cm⁻¹ region.[10] Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, and C=C stretching vibrations for the benzene ring will be in the 1450-1600 cm⁻¹ region.[9]
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (190.16). Common fragmentation patterns for benzoic acid derivatives include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). Tetrazole rings can undergo fragmentation through the loss of nitrogen gas (N₂). The mass spectrum of benzoic acid shows a prominent molecular ion peak at m/z 122 and a base peak at m/z 105, corresponding to the loss of the hydroxyl radical.[11]
Experimental Protocols
This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.
Synthesis of this compound
A common method for the synthesis of 5-substituted-1H-tetrazoles is the reaction of a nitrile with an azide salt.[12]
-
Reaction Workflow
Figure 1. Synthetic workflow for this compound.
-
Procedure:
-
To a solution of 3-cyanobenzoic acid in dimethylformamide (DMF), add sodium azide and ammonium chloride.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into acidified water (e.g., with HCl).
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Determination of pKa by Potentiometric Titration
-
Experimental Workflow
Figure 2. Workflow for pKa determination by potentiometric titration.
-
Protocol:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the calibrated pH electrode into the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH of the solution after each addition of titrant.
-
Continue the titration past the equivalence point(s).
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve (or by analyzing the first or second derivative of the curve).
-
The pKa value(s) can be determined from the pH at the half-equivalence point(s).
-
Determination of Aqueous Solubility by Shake-Flask Method
-
Experimental Workflow
Figure 3. Workflow for aqueous solubility determination by the shake-flask method.
-
Protocol:
-
Add an excess amount of solid this compound to a known volume of water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This may require centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.
-
The determined concentration represents the aqueous solubility of the compound at the specified temperature.
-
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Experimental Workflow
Figure 4. Workflow for melting point determination by DSC.
-
Protocol:
-
Accurately weigh a small amount (typically 1-5 mg) of this compound into an aluminum DSC pan.
-
Hermetically seal the pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The melting point is determined as the onset temperature of the endothermic peak corresponding to the melting transition on the resulting thermogram.
-
Conclusion
This compound is a compound with significant potential in various scientific fields, particularly in drug discovery. While a complete experimental dataset of its physicochemical properties is not yet available in the public literature, this guide provides a foundational understanding of its characteristics based on its structure and the properties of related compounds. The detailed experimental protocols presented herein offer a clear path for researchers to determine these key parameters, thereby enabling a more thorough evaluation and application of this molecule in their research endeavors. Further experimental investigation is warranted to fully characterize this promising compound.
References
- 1. 3-(1H-Tetrazol-1-yl)benzoicacid | C8H5N4O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. 3-(1H-Tetra-zol-5-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mdpi.com [mdpi.com]
- 11. Benzoic acid [webbook.nist.gov]
- 12. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-(1H-Tetrazol-5-yl)benzoic acid
Disclaimer: Publicly available experimental spectroscopic data (NMR, IR, MS) for 3-(1H-Tetrazol-5-yl)benzoic acid is limited. This guide provides a detailed analysis based on predicted spectroscopic values derived from the known chemical structure and comparative data from analogous compounds, including benzoic acid and various tetrazole derivatives. The experimental protocols described are standard methodologies for the analysis of such compounds.
Introduction
This compound is a bifunctional organic compound featuring a benzoic acid moiety and a tetrazole ring. The tetrazole group is a well-known bioisostere for the carboxylic acid functional group, making this class of compounds interesting for researchers in medicinal chemistry and drug development. A thorough spectroscopic analysis is crucial for the unequivocal identification and characterization of this molecule. This guide outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.5 - 14.5 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~16.0 - 17.0 | Broad Singlet | 1H | Tetrazole N-H proton |
| ~8.50 | Singlet (or narrow triplet) | 1H | Aromatic proton (H-2) |
| ~8.25 | Doublet | 1H | Aromatic proton (H-6) |
| ~8.15 | Doublet | 1H | Aromatic proton (H-4) |
| ~7.70 | Triplet | 1H | Aromatic proton (H-5) |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carboxylic acid carbon (-COOH) |
| ~155 | Tetrazole ring carbon (C-5) |
| ~133 | Aromatic carbon (C-1) |
| ~132 | Aromatic carbon (C-3) |
| ~131 | Aromatic carbon (C-6) |
| ~130 | Aromatic carbon (C-5) |
| ~129 | Aromatic carbon (C-2) |
| ~128 | Aromatic carbon (C-4) |
Table 3: Predicted FTIR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (tetrazole) |
| ~3080 | Medium, sharp | Aromatic C-H stretch |
| ~1700 | Strong, sharp | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretches, N=N and C=N stretches (tetrazole ring) |
| ~1420 | Medium | In-plane O-H bend |
| ~1300 | Strong | C-O stretch |
| ~920 | Medium, broad | Out-of-plane O-H bend |
| 800-700 | Strong | Aromatic C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 190 | [M]⁺ (Molecular Ion) |
| 173 | [M - OH]⁺ |
| 162 | [M - N₂]⁺ or [M - CO]⁺ |
| 145 | [M - COOH]⁺ |
| 117 | [C₇H₅N₂]⁺ |
| 90 | [C₆H₄N]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve both the carboxylic acid and tetrazole functional groups and because its residual proton signal does not overlap with the expected analyte signals. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR Spectroscopy Parameters:
-
Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Pulse Width: A 30° or 90° pulse is used.
-
Spectral Width: A spectral width of -2 to 18 ppm is appropriate to cover both aromatic and acidic protons.
-
-
¹³C NMR Spectroscopy Parameters:
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum and enhance signal intensity.
-
Spectral Width: A spectral width of 0 to 200 ppm is used to cover all expected carbon signals.
-
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground this compound is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is ground to a fine, homogeneous powder and then compressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The FTIR spectrum is recorded using a standard FTIR spectrometer.
-
Parameters:
-
Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the sample scan.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation: For Electrospray Ionization (ESI), a dilute solution of the sample (1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile. For Electron Ionization (EI), a solid probe can be used to introduce the sample directly into the ion source.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for accurate mass measurements.
-
Electron Ionization (EI-MS) Parameters:
-
Ionization Energy: A standard ionization energy of 70 eV is used.
-
Source Temperature: The ion source temperature is typically maintained around 200-250 °C.
-
Mass Range: A mass range of m/z 50-500 is scanned.
-
-
Electrospray Ionization (ESI-MS) Parameters:
-
Ionization Mode: Both positive and negative ion modes are run to obtain comprehensive data. In positive mode, the protonated molecule [M+H]⁺ is observed, while in negative mode, the deprotonated molecule [M-H]⁻ is detected.
-
Solvent Flow Rate: A flow rate of 5-10 µL/min is used for direct infusion.
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizing Gas: Nitrogen is used as the nebulizing and drying gas.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 3-(1H-Tetrazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 3-(1H-Tetrazol-5-yl)benzoic acid, a difunctional organic compound featuring a benzoic acid moiety and a tetrazole ring. This document summarizes key crystallographic data, details experimental protocols for its synthesis and crystallization, and elucidates the intermolecular forces that govern its solid-state architecture.
Crystal Structure and Crystallographic Data
The crystal structure of this compound (C₈H₆N₄O₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] The crystal structure is characterized by a network of intermolecular hydrogen bonds that organize the molecules into two-dimensional sheets.[1][2]
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Chemical Formula | C₈H₆N₄O₂ |
| Formula Weight | 190.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.2501 (10) |
| b (Å) | 16.805 (3) |
| c (Å) | 9.3290 (18) |
| β (°) | 99.188 (3) |
| Volume (ų) | 812.5 (3) |
| Z | 4 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα |
| Absorption correction | Multi-scan |
Data sourced from Cheng et al., Acta Crystallographica Section E, 2008.[1]
Molecular Geometry
The molecule consists of a benzoic acid group and a tetrazole ring connected at the meta-position of the benzene ring. While the precise bond lengths and angles from the crystallographic study are not publicly available in the accessed literature, the overall geometry is defined by the planar nature of the benzene and tetrazole rings. The dihedral angle between these two rings is a critical parameter defining the molecule's conformation in the solid state.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is primarily dictated by a robust network of intermolecular hydrogen bonds. Specifically, N—H···O and O—H···N interactions are observed.[1][2] The tetrazole ring acts as a hydrogen bond donor (N-H) and acceptor, while the carboxylic acid group serves as a hydrogen bond donor (O-H) and acceptor (C=O). These interactions link the molecules into two-dimensional sheets.[1][2]
Table 2: Hydrogen Bond Geometry
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N—H···O | Data not available | Data not available | Data not available | Data not available |
| O—H···N | Data not available | Data not available | Data not available | Data not available |
Quantitative hydrogen bond parameters were not available in the reviewed literature.
The following diagram illustrates the key hydrogen bonding interactions that lead to the formation of the supramolecular assembly.
Caption: Intermolecular hydrogen bonding between adjacent molecules.
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound is not detailed in the primary crystallographic communication. However, a general method for the synthesis of similar tetrazole compounds involves the reaction of a cyano group with sodium azide, often in the presence of a Lewis acid catalyst.
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in a mixture of N,N-dimethylformamide (DMF) and water at room temperature.
X-ray Data Collection and Structure Refinement
The crystallographic data was collected on a Bruker SMART APEX CCD diffractometer. The data was corrected for Lorentz and polarization effects, and an absorption correction was applied using SADABS. The structure was solved by direct methods and refined by full-matrix least-squares on F². All H atoms were placed in geometrically calculated positions and refined using a riding model.
The following workflow diagram summarizes the process from synthesis to structural determination.
References
Tautomerism in 5-Substituted-1H-Tetrazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
5-Substituted-1H-tetrazoles are a critical class of heterocyclic compounds extensively utilized in medicinal chemistry and drug development, primarily as bioisosteres for carboxylic acids. A key feature of their chemistry is the existence of prototropic tautomerism, predominantly between the 1H- and 2H-forms. This tautomeric equilibrium is a crucial determinant of their physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capacity, which in turn significantly influences their biological activity and pharmacokinetic profiles. The position of this equilibrium is delicately balanced by the electronic nature of the substituent at the 5-position, the polarity of the solvent, and the solid-state packing forces. Understanding and predicting the predominant tautomeric form is therefore essential for the rational design of tetrazole-containing therapeutic agents. This guide provides a comprehensive overview of the tautomerism in 5-substituted-1H-tetrazoles, summarizing quantitative data, detailing experimental protocols for their study, and presenting logical frameworks to understand the underlying principles.
Tautomeric Equilibrium in 5-Substituted-1H-Tetrazoles
5-Substituted-1H-tetrazoles primarily exist as a dynamic equilibrium between two major prototropic tautomers: the 1H-tetrazole and the 2H-tetrazole. A third, non-aromatic 5H-tautomer is computationally predicted to be significantly less stable and has not been experimentally observed.[1][2]
The equilibrium between the 1H- and 2H-tautomers is influenced by several factors:
-
Electronic Effects of the Substituent (R): The electronic properties of the substituent at the C5 position play a significant role in determining the relative stability of the two tautomers. Generally, electron-donating groups tend to favor the 2H-tautomer, while electron-withdrawing groups favor the 1H-tautomer.[3]
-
Solvent Effects: The polarity of the solvent has a profound impact on the tautomeric equilibrium. In the gas phase and nonpolar solvents, the less polar 2H-tautomer is generally more stable.[2][3] Conversely, in polar solvents, the more polar 1H-tautomer is typically the predominant species.[3][4]
-
Physical State: In the solid state, the 1H-tautomer is often the more prevalent form, likely due to favorable intermolecular interactions, such as hydrogen bonding, in the crystal lattice.[2][5]
The interplay of these factors dictates the tautomeric preference, which is critical for the molecule's interaction with biological targets.
Quantitative Analysis of Tautomeric Equilibrium
The tautomeric equilibrium constant (KT) provides a quantitative measure of the relative stability of the 1H- and 2H-tautomers. The following table summarizes available data on the tautomeric ratios for various 5-substituted-1H-tetrazoles in different media.
| Substituent (R) | Medium | Tautomeric Ratio (%1H : %2H) | KT ([2H]/[1H]) | Reference(s) |
| H | Gas Phase | - | Favors 2H | [3] |
| H | Polar Solvent | Favors 1H | - | [4] |
| CH3 | Gas Phase | - | Favors 2H | [3] |
| C(CH3)3 | Gas Phase | - | Favors 2H | [3] |
| Ph | Gas Phase | - | Favors 2H | [3] |
| Cl | Gas Phase | - | Favors 2H | [3] |
| CF3 | Gas Phase | - | Favors 2H | [3] |
| NO2 | Gas Phase | - | Favors 2H | [3] |
| Aryloxy (2,6-dimethylphenoxy) | Solid State | Predominantly 1H | - | [5][6] |
| Aryloxy (2,6-diisopropylphenoxy) | Solid State | Predominantly 1H | - | [5][6] |
| N(α-aminoalkyl) | Solution | Equilibrium mixture, solvent dependent | - | [7] |
Note: Comprehensive quantitative data across a wide range of substituents in various solvents remains an area of active research. The provided data is based on available literature.
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric equilibrium in 5-substituted-1H-tetrazoles relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. Both 1H and 15N NMR are particularly informative.
Protocol for 1H and 15N NMR Analysis:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the 5-substituted-1H-tetrazole in a deuterated solvent of interest (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 10-20 mg/mL.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum to confirm the chemical structure and purity of the compound.
-
For 15N NMR, due to the low natural abundance and sensitivity of the 15N nucleus, specialized techniques are often required.
-
Direct 15N NMR: This requires a highly concentrated sample and a long acquisition time. A relaxation agent, such as chromium(III) acetylacetonate, can be added to reduce the relaxation delay.
-
Indirect 1H-15N HMBC (Heteronuclear Multiple Bond Correlation): This is a more sensitive method that detects the correlation between protons and nitrogen atoms over two or three bonds. This allows for the assignment of nitrogen chemical shifts and can help differentiate between tautomers based on the observed correlations. For instance, in the 1H-tautomer, the N-H proton will show a correlation to N1, while in the 2H-tautomer, it will correlate to N2.
-
-
Acquire spectra at different temperatures to investigate the dynamics of the tautomeric equilibrium.
-
-
Data Analysis:
-
The chemical shifts of the tetrazole ring nitrogens are distinct for the 1H- and 2H-tautomers. By comparing the experimental 15N chemical shifts with those predicted by computational methods (e.g., DFT with the GIAO method), the predominant tautomer can be identified.[8]
-
In cases where both tautomers are present in significant amounts and the exchange rate is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. The ratio of the integrals of corresponding signals provides the tautomeric ratio.
-
If the exchange is fast, an averaged spectrum is observed. In such cases, low-temperature NMR studies can be employed to slow down the exchange and resolve the individual tautomers.
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Grow single crystals of the 5-substituted-1H-tetrazole of suitable size and quality for X-ray analysis. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and may influence the resulting crystal form and tautomer.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data. The positions of all atoms, including the hydrogen atom on the tetrazole ring, are determined. The location of this hydrogen atom (on N1 or N2) definitively identifies the tautomer present in the crystal.[9][10]
-
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.
Protocol for Computational Analysis:
-
Structure Generation:
-
Build the 3D structures of both the 1H- and 2H-tautomers of the 5-substituted-1H-tetrazole using a molecular modeling software.
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.[11]
-
Calculate the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain the Gibbs free energies of both tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable one in the gas phase.
-
-
Solvation Effects:
-
To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Perform geometry optimizations and energy calculations in the presence of the desired solvent.
-
-
NMR Chemical Shift Prediction:
-
Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometries to predict the 13C and 15N NMR chemical shifts for both tautomers. These predicted shifts can then be compared with experimental data to identify the predominant tautomer in solution.[8]
-
Visualizing Tautomerism and Influencing Factors
The following diagrams, created using the DOT language for Graphviz, illustrate the core concepts of tautomerism in 5-substituted-1H-tetrazoles.
Caption: Prototropic tautomeric equilibrium between the 1H- and 2H-forms of a 5-substituted-1H-tetrazole.
Caption: Logical diagram illustrating the key factors that influence the tautomeric equilibrium of 5-substituted-1H-tetrazoles.
Caption: A generalized experimental and computational workflow for the comprehensive analysis of tautomerism in 5-substituted-1H-tetrazoles.
Conclusion
The tautomeric equilibrium of 5-substituted-1H-tetrazoles is a multifaceted phenomenon governed by a delicate interplay of substituent effects, solvent polarity, and solid-state interactions. A thorough understanding of these factors is paramount for the successful design and development of tetrazole-based pharmaceuticals. The methodologies outlined in this guide, encompassing NMR spectroscopy, single-crystal X-ray diffraction, and computational chemistry, provide a robust framework for the comprehensive characterization of this crucial chemical property. Future research efforts should focus on expanding the quantitative database of tautomeric ratios for a wider array of substituents and solvents to further refine our predictive capabilities and enhance the rational design of next-generation tetrazole-containing drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles [agris.fao.org]
- 9. Single crystal X-ray diffraction // University of Oldenburg [uol.de]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. ijsr.net [ijsr.net]
A Comprehensive Guide to Determining the Solubility Profile of 3-(1H-Tetrazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of 3-(1H-Tetrazol-5-yl)benzoic acid, a critical parameter in pharmaceutical research and development. In the absence of publicly available solubility data for this specific compound, this document outlines detailed experimental protocols for both thermodynamic and kinetic solubility determination. It further offers structured templates for the systematic presentation of acquired data and visual workflows to guide the experimental process. This guide is intended to equip researchers with the necessary methodologies to generate a robust and reliable solubility profile for this compound, thereby facilitating its advancement in the drug development pipeline.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various aqueous and organic solvents is paramount during the early stages of drug discovery and development, informing critical decisions in lead optimization and formulation design.[1][2][3]
This compound is a molecule of interest in medicinal chemistry, combining the acidic functionality of a benzoic acid with a tetrazole ring, a common bioisostere for a carboxylic acid group. This structural combination suggests a complex solubility behavior that is likely pH-dependent and influenced by the polarity of the solvent.
This guide provides a detailed roadmap for systematically determining the solubility profile of this compound. It covers the essential experimental protocols, data presentation formats, and logical workflows necessary for a comprehensive assessment.
Expected Solubility Profile of this compound
The chemical structure of this compound, featuring both a carboxylic acid group and a tetrazole ring, suggests that its solubility will be highly dependent on the pH of the medium. Both functional groups are acidic and can exist in ionized or unionized forms. The solubility of the compound is expected to be lowest at a pH where it is predominantly in its neutral, unionized form and will increase significantly at pH values where one or both acidic groups are ionized.[4][5] The presence of the polar tetrazole and carboxylic acid moieties also suggests some solubility in polar organic solvents.
Experimental Protocols
A comprehensive solubility assessment involves determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and is the gold standard for solubility measurement.[6] The shake-flask method is the most reliable technique for this determination.[7][8]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing a range of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and selected organic solvents.
-
Ensure that undissolved solid is present at the bottom of each vial to confirm that saturation has been reached.[7]
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be optimized to maintain the solid in suspension without creating a vortex.[8]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a suitable low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining undissolved solid.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration.
-
Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[9][10] It typically involves precipitating the compound from a concentrated organic stock solution into an aqueous buffer.
Protocol:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[11]
-
-
Assay Procedure:
-
Add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer in a microtiter plate.
-
Mix and incubate for a shorter period than the thermodynamic method (e.g., 1-2 hours) at a controlled temperature.[11]
-
-
Detection of Precipitation:
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25 °C
| Solvent | pH (for aqueous buffers) | Solubility (mg/mL) | Solubility (µM) | Method |
| 0.1 M HCl | 1.2 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Acetate Buffer | 4.5 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Phosphate Buffer | 6.8 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Phosphate Buffered Saline (PBS) | 7.4 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Water | ~7.0 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Methanol | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Ethanol | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Acetonitrile | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Polyethylene Glycol 400 (PEG 400) | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask |
Table 2: Kinetic Solubility of this compound in Aqueous Buffers
| Buffer | pH | Kinetic Solubility (µM) | Method |
| Phosphate Buffered Saline (PBS) | 7.4 | [Experimental Value] | Nephelometry |
| Simulated Gastric Fluid (SGF) | 1.2 | [Experimental Value] | Nephelometry |
| Simulated Intestinal Fluid (SIF) | 6.8 | [Experimental Value] | Nephelometry |
Visualizations
Diagrams illustrating experimental workflows can provide a clear and concise overview of the processes involved.
References
- 1. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. upm-inc.com [upm-inc.com]
- 4. scielo.br [scielo.br]
- 5. youtube.com [youtube.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Theoretical and Computational Insights into 3-(1H-Tetrazol-5-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the theoretical and computational studies of 3-(1H-Tetrazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document synthesizes available experimental data with computational methodologies to offer a comprehensive understanding of its structural, electronic, and potential biological properties. Detailed protocols for experimental and computational analyses are presented, alongside structured data and visualizations to facilitate research and development efforts.
Introduction
This compound is a bifunctional organic compound featuring both a carboxylic acid and a tetrazole moiety. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often employed in drug design to enhance metabolic stability and modulate physicochemical properties. This unique combination of functional groups allows for complex hydrogen bonding networks, making it a versatile building block for supramolecular assemblies and metal-organic frameworks. Understanding the molecule's structural and electronic characteristics through theoretical and computational methods is crucial for predicting its behavior and designing novel applications.
Experimental Data and Protocols
While a dedicated, comprehensive study on the 3-isomer is not extensively reported, data from its close structural analog, 4-(1H-Tetrazol-5-yl)benzoic acid, provides critical experimental insights.
Crystal Structure Analysis
The crystal structure of tetrazolyl-benzoic acid derivatives is typically determined by single-crystal X-ray diffraction. The data reveals a planar molecular skeleton with intricate hydrogen bonding patterns that dictate the supramolecular architecture.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent (e.g., a mixture of water and an organic solvent).
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Table 1: Crystallographic Data for 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate
| Parameter | Value |
| Chemical Formula | C₈H₆N₄O₂·H₂O |
| Formula Weight | 208.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.914 (2) |
| b (Å) | 5.219 (2) |
| c (Å) | 34.720 (13) |
| β (°) | 91.00 (3) |
| Volume (ų) | 890.4 (6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.554 |
| Absorption Coefficient (mm⁻¹) | 0.12 |
Data is for the closely related 4-isomer and serves as a reference.[1]
Spectroscopic Characterization
Spectroscopic techniques such as FT-IR and NMR are essential for confirming the molecular structure.
Table 2: Key Spectroscopic Data for Tetrazole and Benzoic Acid Moieties
| Technique | Functional Group | Characteristic Signal |
| FT-IR (cm⁻¹) | O-H (Carboxylic Acid) | ~3000 (broad) |
| C=O (Carboxylic Acid) | ~1700 | |
| C=N, C=C (Aromatic/Tetrazole) | ~1600-1400 | |
| N-H (Tetrazole) | ~3400 | |
| ¹H NMR (ppm) | Ar-H (Benzoic Acid) | 7.5 - 8.5 |
| COOH | 12.0 - 13.0 | |
| N-H (Tetrazole) | ~15.0 (broad) | |
| ¹³C NMR (ppm) | C=O (Carboxylic Acid) | ~165-170 |
| C (Tetrazole) | ~150-160 | |
| Ar-C (Benzoic Acid) | 125 - 140 |
Theoretical and Computational Studies
Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level.
Density Functional Theory (DFT) Calculations
DFT is a robust method for studying the electronic structure, geometry, and vibrational frequencies of molecules.
Computational Protocol: DFT Geometry Optimization and Frequency Analysis
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
-
Procedure:
-
The initial molecular geometry is built and optimized without constraints.
-
Frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Thermodynamic properties, molecular orbitals (HOMO, LUMO), and the molecular electrostatic potential (MEP) are calculated from the results.
-
Table 3: Representative DFT-Calculated Properties (Illustrative)
| Property | Description | Illustrative Value |
| HOMO Energy | Highest Occupied Molecular Orbital | -7.0 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity | 5.5 eV |
| Dipole Moment | Measure of molecular polarity | ~4.5 D |
Note: These values are illustrative and based on similar molecules. Actual values require specific calculations for this compound.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxyl group and the nitrogen atoms of the tetrazole ring, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the carboxyl and tetrazole N-H groups would exhibit a positive potential (blue), marking them as sites for nucleophilic attack.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy gap between them (ΔE) is a critical parameter for determining molecular reactivity and stability. A larger gap implies higher stability and lower reactivity. For this molecule, the HOMO is expected to be localized on the phenyl ring and parts of the tetrazole, while the LUMO would likely be distributed over the entire conjugated system.
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. Given that tetrazole and benzoic acid derivatives exhibit a wide range of biological activities, including as inhibitors of enzymes like carbonic anhydrase, molecular docking can be employed to explore potential therapeutic applications.
Computational Protocol: Molecular Docking
-
Software: AutoDock, GOLD, or similar docking programs.
-
Ligand Preparation: The 3D structure of this compound is optimized using DFT or a suitable force field. Charges are assigned.
-
Receptor Preparation: A protein crystal structure (e.g., from the Protein Data Bank) is selected. Water molecules and co-ligands are typically removed, and polar hydrogens are added.
-
Docking Simulation: A search algorithm (e.g., Lamarckian Genetic Algorithm) is used to explore possible binding poses of the ligand within the defined active site of the receptor.
-
Analysis: The resulting poses are scored based on their binding energy. The pose with the lowest binding energy and favorable interactions (hydrogen bonds, hydrophobic interactions) is considered the most likely binding mode.
Potential Applications and Future Directions
The theoretical and computational data presented here underscore the potential of this compound in several fields:
-
Drug Development: The molecule's structural features make it a candidate for development as an enzyme inhibitor or a receptor antagonist. Molecular docking studies against various targets could reveal novel therapeutic opportunities.
-
Materials Science: The ability to form extensive hydrogen-bonded networks makes it an excellent candidate for designing novel supramolecular structures and functional materials.
-
Coordination Chemistry: The nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation.
Future research should focus on obtaining detailed experimental data specifically for the 3-isomer to validate these computational models. Further in-silico screening against a broader range of biological targets is also warranted to fully explore its therapeutic potential.
Conclusion
This guide has provided a comprehensive overview of the theoretical and computational approaches to studying this compound. By combining established experimental protocols with robust computational methodologies, researchers can gain significant insights into the molecule's properties and potential applications. The structured data and visualized workflows presented herein serve as a valuable resource for guiding future research in the rational design of novel drugs and materials based on this versatile molecular scaffold.
References
The Tetrazole Ring: A Bioisosteric Masterkey for Carboxylic Acids in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Among the various bioisosteric replacements employed, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole ring stands out as a powerful and widely adopted strategy. This technical guide provides a comprehensive overview of the role of tetrazole as a bioisostere for carboxylic acid, offering a deep dive into its impact on physicochemical properties, metabolic stability, and overall drug efficacy. Detailed experimental protocols and illustrative diagrams are provided to equip researchers with the practical knowledge required to effectively leverage this critical bioisosteric transformation.
The Rationale for Bioisosteric Replacement
The carboxylic acid moiety, while a common feature in many biologically active molecules and crucial for target interaction, often presents significant challenges in drug development. These can include rapid metabolism, poor membrane permeability, and potential for toxicity. Bioisosterism, the exchange of a functional group with another that retains similar biological activity, offers a rational approach to mitigate these liabilities. The tetrazole ring has emerged as a premier bioisostere for the carboxylic acid group due to its striking similarities in acidity and planar geometry, coupled with advantageous differences in lipophilicity and metabolic fate.
Physicochemical Properties: A Comparative Analysis
The success of the tetrazole-for-carboxylic-acid swap hinges on the nuanced interplay of their physicochemical properties. Both functional groups are acidic and exist predominantly in their anionic forms at physiological pH, enabling them to engage in similar ionic interactions with biological targets. However, subtle yet significant differences in their properties can be strategically exploited to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Summary of Physicochemical Properties
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | Both are ionized at physiological pH (~7.4), allowing the tetrazole to mimic the carboxylate's ability to form key ionic interactions with biological targets. |
| Lipophilicity (LogD at pH 7.4) | Lower | Higher | The tetrazolate anion is generally more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral absorption.[1] |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and has multiple N atoms as acceptors | The tetrazole ring's extensive hydrogen bonding capacity can enhance binding affinity to the target protein. |
| Metabolic Stability | Susceptible to Phase II conjugation (glucuronidation) | Generally more resistant to metabolic degradation | Increased metabolic stability often leads to a longer half-life and an improved pharmacokinetic profile. |
| Solubility | Generally higher | Can be lower due to increased lipophilicity | The trade-off between lipophilicity and solubility needs careful consideration during drug design. |
Enhanced Metabolic Stability: A Key Advantage
A primary driver for replacing a carboxylic acid with a tetrazole is the significant improvement in metabolic stability.[2] Carboxylic acids are often susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of reactive acyl glucuronide metabolites with potential for toxicity. While tetrazoles can also undergo glucuronidation, the resulting N-glucuronides are generally more stable and less reactive. This inherent resistance to metabolic degradation frequently translates to a longer in vivo half-life and a more favorable pharmacokinetic profile for the drug candidate.
Experimental Protocols
Accurate and reproducible experimental data are paramount for making informed decisions in the drug discovery process. The following section provides detailed methodologies for key experiments used to characterize and compare carboxylic acids and their tetrazole bioisosteres.
Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles (Zinc-Catalyzed)
This protocol describes a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles from the corresponding nitriles using a zinc catalyst.
Materials:
-
Appropriate nitrile starting material
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.5 eq).
-
Add a sufficient volume of DMF to dissolve the reactants.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to pH 2-3 with 1M HCl. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 5-substituted-1H-tetrazole.
Protocol 2: Determination of Distribution Coefficient (LogD) at pH 7.4 by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the lipophilicity of a compound at physiological pH.[3][4][5][6][7]
Materials:
-
Test compound (carboxylic acid or tetrazole analog)
-
1-Octanol (pre-saturated with phosphate buffer, pH 7.4)
-
Phosphate buffer (0.1 M, pH 7.4, pre-saturated with 1-octanol)
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add an appropriate volume of the stock solution to a vial containing a known volume of 1-octanol and a known volume of phosphate buffer (pH 7.4). The final concentration of the test compound should be within the linear range of the analytical method.
-
Securely cap the vials and shake vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vials at a sufficient speed and duration to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the 1-octanol (upper) and the aqueous (lower) phases.
-
Quantify the concentration of the test compound in each phase using a validated analytical method.
-
Calculate the LogD value using the following equation: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol describes a common in vitro method to assess the metabolic stability of a compound in the presence of liver enzymes.[8][9][10]
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)
-
Acetonitrile (ACN) containing an internal standard for quenching and protein precipitation
-
96-well plates or microcentrifuge tubes
-
Incubator (37 °C)
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate or microcentrifuge tubes, add the test compound, human liver microsomes, and phosphate buffer. Pre-incubate the mixture at 37 °C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of remaining parent compound versus time and fitting the data to a first-order decay model. The intrinsic clearance (CLᵢₙₜ) can then be calculated.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Graphical representations are invaluable tools for understanding complex biological systems and experimental processes. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the bioisosteric replacement of carboxylic acids with tetrazoles.
Caption: A typical experimental workflow for the bioisosteric replacement of a carboxylic acid with a tetrazole.
Caption: Simplified signaling pathway of the Renin-Angiotensin System and the site of action for Angiotensin II Receptor Blockers (ARBs) like Losartan.[11][12][13][14][15]
Case Study: Losartan - A Triumph of Bioisosteric Replacement
The development of the angiotensin II receptor blocker (ARB) losartan is a classic example of the successful application of the tetrazole-for-carboxylic-acid bioisosteric replacement strategy.[1] The initial lead compounds containing a carboxylic acid group showed good in vitro potency but suffered from poor oral bioavailability. The replacement of the carboxylic acid with a tetrazole ring resulted in a significant enhancement of in vivo efficacy.[1] The tetrazole moiety in losartan plays a crucial role in its high-affinity binding to the AT1 receptor, effectively blocking the actions of angiotensin II and leading to a reduction in blood pressure.[16]
Table 2: Comparative Data for Losartan and its Carboxylic Acid Analog
| Compound | AT₁ Receptor Binding (IC₅₀, nM) | Oral Bioavailability (%) |
| Losartan (Tetrazole) | ~10-20 | ~33 |
| EXP3174 (Carboxylic Acid Metabolite) | ~1-2 | Lower than Losartan |
Note: EXP3174 is the active metabolite of losartan, where the hydroxymethyl group is oxidized to a carboxylic acid. While more potent in vitro, its overall contribution to the antihypertensive effect after oral administration of losartan is influenced by its formation and clearance.
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a well-established and highly effective strategy in modern drug discovery. This transformation can lead to significant improvements in a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile, ultimately enhancing its therapeutic potential. A thorough understanding of the subtle yet critical differences in the physicochemical properties of these two functional groups, supported by robust experimental data, is essential for the rational design of safer and more effective medicines. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to strategically employ this powerful bioisosteric tool in their drug development endeavors.
References
- 1. drughunter.com [drughunter.com]
- 2. benchchem.com [benchchem.com]
- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shake Flask LogD | Domainex [domainex.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Coordination Chemistry of 3-(1H-Tetrazol-5-yl)benzoic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of 3-(1H-tetrazol-5-yl)benzoic acid. Intended for researchers, scientists, and professionals in drug development, this document explores the ligand's structural features, potential coordination modes, and prospective applications in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. While the coordination chemistry of this specific isomer is an emerging field, this guide draws upon established principles and detailed analysis of closely related analogues to provide robust, plausible experimental protocols and expected characterization data. The content herein serves as a foundational resource to stimulate and guide future research into the unique and promising coordination compounds derived from this versatile ligand.
Introduction to this compound
This compound is a bifunctional organic compound featuring both a carboxylic acid and a tetrazole moiety.[1][2] This combination of functional groups makes it a highly promising ligand for the construction of coordination polymers and metal-organic frameworks. The tetrazole ring, with its multiple nitrogen atoms, offers diverse coordination possibilities, while the carboxylate group provides a classic and reliable binding site. The meta-substitution pattern on the benzene ring dictates a specific angular geometry for the resulting coordination structures, distinguishing it from its more commonly studied para-substituted isomer.
The tetrazole group is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and pharmacokinetic profiles. This makes the exploration of its coordination chemistry particularly relevant for the development of novel metallodrugs and drug delivery systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄O₂ | [1][2] |
| Molecular Weight | 190.17 g/mol | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| a (Å) | 5.2501 (10) | [2] |
| b (Å) | 16.805 (3) | [2] |
| c (Å) | 9.3290 (18) | [2] |
| β (°) | 99.188 (3) | [2] |
| Volume (ų) | 812.5 (3) | [2] |
Potential Coordination Modes and Structural Chemistry
Based on the known coordination chemistry of its isomers and related tetrazole-carboxylate ligands, this compound can be expected to exhibit a rich variety of coordination modes. The deprotonated ligand can bind to metal centers through the carboxylate group, the tetrazolate ring, or both simultaneously, acting as a bridging ligand to form multidimensional networks.
The carboxylate group can coordinate in monodentate, bidentate chelating, or bidentate bridging fashions. The tetrazolate ring, with its four nitrogen atoms, can also exhibit several coordination modes, including monodentate, bidentate, and various bridging modes, leading to the formation of polynuclear clusters as secondary building units (SBUs). The combination of these functionalities allows for the construction of diverse and complex architectures.
References
Methodological & Application
Application Notes and Protocols for Metal-Organic Frameworks Utilizing Tetrazolyl-Benzoic Acid Linkers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides detailed application notes and protocols for the synthesis and potential applications of Metal-Organic Frameworks (MOFs) using tetrazolyl-benzoic acid-based linkers. While the focus is on 3-(1H-Tetrazol-5-yl)benzoic acid, the experimental data and protocols provided herein are based on studies of closely related isomers, such as 4-(1H-Tetrazol-5-yl)benzoic acid and 5-(1H-Tetrazol-5-yl)isophthalic acid, due to a lack of specific published data for the 3-isomer. These notes are intended to serve as a comprehensive guide and starting point for research in this area.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable chemical functionalities make them promising candidates for a variety of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.
Linkers combining a carboxylic acid and a tetrazole group, such as this compound, are of particular interest. The carboxylate group readily coordinates with metal centers, while the nitrogen-rich tetrazole ring can offer additional coordination sites, act as a hydrogen-bond donor/acceptor, and potentially enhance the thermal and chemical stability of the resulting framework. Furthermore, the presence of both acidic (carboxylic acid) and basic (tetrazole) functionalities can impart unique catalytic or drug-interacting properties to the MOF.
Potential Applications
MOFs synthesized from tetrazolyl-benzoic acid linkers are promising materials for several applications:
-
Gas Storage and Separation: The porous nature of these MOFs allows for the adsorption of various gases. The specific pore size and surface chemistry can be tailored to achieve selective adsorption of gases like CO2, H2, and hydrocarbons.
-
Catalysis: The metal centers and the functional groups of the organic linker can act as active sites for heterogeneous catalysis. The defined porous structure can also lead to shape-selective catalysis.
-
Drug Delivery: The high pore volume of these MOFs allows for the encapsulation of therapeutic molecules. The chemical environment within the pores can be designed to control the release of the drug, for instance, through pH-responsive mechanisms.[1][2]
Data Presentation
The following tables summarize key quantitative data for MOFs synthesized with isomers of this compound.
Table 1: Structural Properties of Copper-Based MOFs with 4-(1H-Tetrazol-5-yl)benzoic acid (4-TBA) Linker
| MOF Designation | Langmuir Surface Area (m²/g) | BET Surface Area (m²/g) |
| Cu-TBA-1 | 686 | 402 |
| Cu-TBA-2 | 616 | 356 |
Data sourced from a study on copper-tetrazolate based MOFs.[3]
Table 2: Gas Adsorption Properties of Copper-Based MOFs with 4-(1H-Tetrazol-5-yl)benzoic acid (4-TBA) Linker
| MOF Designation | H₂ Adsorption (wt %) at 77 K and 1 atm | CO₂ Adsorption (mmol/g) at 298 K and 1 bar |
| Cu-TBA-1 | 1.16 | 3.08 |
| Cu-TBA-2 | 1.54 | 2.54 |
Data sourced from a study on copper-tetrazolate based MOFs.[3]
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of MOFs based on tetrazolyl-benzoic acid linkers.
Protocol 1: Solvothermal Synthesis of a Copper-Based MOF with 4-(1H-Tetrazol-5-yl)benzoic acid (Cu-TBA)
This protocol is based on the synthesis of Cu-TBA-1 and Cu-TBA-2.[3]
Materials:
-
4-(1H-Tetrazol-5-yl)benzoic acid (4-TBA)
-
Copper(II) salt (e.g., Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of 4-(1H-Tetrazol-5-yl)benzoic acid in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
In a separate vial, dissolve 0.1 mmol of the copper(II) salt in 5 mL of the same solvent mixture.
-
Combine the two solutions in the glass liner of a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 85°C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 60°C for 12 hours.
Protocol 2: Characterization of the Synthesized MOF
Powder X-Ray Diffraction (PXRD):
-
Grind a small sample of the synthesized MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Record the PXRD pattern using a diffractometer with Cu Kα radiation from 2θ = 5° to 50°.
-
Compare the obtained pattern with simulated patterns from single-crystal X-ray diffraction data if available to confirm the phase purity of the material.
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the activated MOF sample in an alumina pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Analyze the resulting TGA curve to determine the thermal stability of the MOF and identify solvent loss and framework decomposition temperatures.
Gas Adsorption Measurements:
-
Activate the MOF sample by heating it under vacuum to remove any guest molecules from the pores. The activation temperature and time should be determined from the TGA data.
-
Perform N₂ adsorption-desorption measurements at 77 K to determine the BET and Langmuir surface areas and the pore size distribution.
-
Perform H₂ and CO₂ adsorption measurements at appropriate temperatures (e.g., 77 K for H₂ and 273 K or 298 K for CO₂) to evaluate the gas uptake capacity of the material.
Mandatory Visualizations
Synthesis Workflow
Caption: General solvothermal synthesis workflow for MOFs.
Conceptual Drug Delivery Mechanism
Caption: pH-responsive drug delivery mechanism.
References
Application Notes & Protocols: 3-(1H-Tetrazol-5-yl)benzoic Acid in Coordination Polymer Synthesis
Introduction
3-(1H-Tetrazol-5-yl)benzoic acid (H₂-3,5-TZBA) is a bifunctional organic ligand of significant interest in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its structure incorporates both a carboxylate group and a tetrazolate ring, offering multiple coordination sites. The tetrazole group, with its multiple nitrogen donor atoms, and the carboxylate group can act as versatile linkers, bridging metal centers to form multidimensional networks.[1][2] This versatility allows for the rational design and construction of novel crystalline materials with diverse topologies and potential applications in areas such as luminescence, magnetism, gas storage, and catalysis.[1][3][4] These application notes provide an overview of the synthesis methodologies, structural characteristics, and potential applications of CPs based on tetrazole-carboxylate ligands, with a focus on providing foundational protocols for researchers.
Logical Relationship: Ligand to Application
The unique properties of coordination polymers derived from ligands like this compound stem from the interplay between the organic linker and the metal ion. This diagram illustrates the logical flow from the ligand's functional groups to the final material's potential applications.
Caption: Logical flow from ligand design to CP applications.
Experimental Protocols
The synthesis of coordination polymers using tetrazole-carboxylate ligands is typically achieved via hydrothermal or solvothermal methods. These techniques utilize elevated temperatures and pressures to increase the solubility of reactants and promote the crystallization of the final product. The following is a general protocol adapted from methodologies for synthesizing CPs with analogous ligands, such as 4-(1H-tetrazol-5-yl)benzoic acid.[1]
Protocol 1: General Hydrothermal Synthesis of a Coordination Polymer
1. Materials:
-
This compound (H₂-3,5-TZBA)
-
Metal Salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, MnCl₂·4H₂O)[4]
-
Solvent (e.g., Deionized Water, N,N-Dimethylformamide (DMF), Ethanol)
-
pH-adjusting agent (optional, e.g., NaOH, HNO₃)
-
25 mL Teflon-lined stainless steel autoclave
2. Procedure:
-
In a glass beaker, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 15 mL of a water/ethanol mixture). Gentle heating or sonication may be required to aid dissolution.
-
In a separate beaker, dissolve the metal salt (e.g., 0.1 mmol) in a small amount of the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
Adjust the pH of the resulting mixture, if necessary, using a dilute acid or base. The final pH can significantly influence the resulting crystal structure.
-
Transfer the final mixture into a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a constant temperature (typically between 120-180 °C) for a period of 24 to 72 hours.[3][5]
-
After the reaction period, allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the resulting crystals by filtration.
-
Wash the crystals sequentially with deionized water and ethanol to remove any unreacted starting materials.
-
Dry the final product in air or in a desiccator.
General Synthesis and Characterization Workflow
The following diagram outlines the typical workflow for the synthesis and subsequent analysis of coordination polymers.
Caption: General workflow for CP synthesis and characterization.
Data Presentation
Quantitative data, particularly crystallographic information, is crucial for understanding the structure of new coordination polymers. The tables below summarize representative data from CPs synthesized using the analogous ligand 4-(1H-tetrazol-5-yl)benzoic acid [H₂(4-TZBA)] and the structurally related 5-(1H-tetrazol-5-yl)isophthalic acid (H₃TZI), which can serve as a reference for researchers working with the 3-isomer.
Table 1: Representative Crystallographic Data for Analogous Coordination Polymers
| Compound Formula | Metal Ion | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [Co(4-TZBA²⁻)(H₂O)₂] | Co(II) | Monoclinic | P2₁/c | 10.503(2) | 9.0860(18) | 10.179(2) | 96.75(3) | [1] |
| {[Zn₂(tzba)(dmtrz)(OH)]·3H₂O}ₙ (H₂tzba = 4-isomer) | Zn(II) | Monoclinic | P2₁/c | 8.018(11) | 21.04(3) | 11.069(14) | 91.26(3) | |
| [Mn₂(OH)(TZI)(DMA)] | Mn(II) | Orthorhombic | Pccn | 16.961(3) | 17.653(4) | 18.067(4) | 90 | [4] |
| [Cu₂(OH)(TZI)(DMA)]·3.5H₂O | Cu(II) | Orthorhombic | Pccn | 16.657(3) | 17.701(4) | 18.243(4) | 90 | [4] |
Note: Data is provided for analogous systems to guide experimental expectations.
Table 2: Properties of Coordination Polymers Based on Analogous Tetrazole-Carboxylate Ligands
| Compound | Property Investigated | Observation | Ref. |
| [Co(4-TZBA²⁻)(H₂O)₂] | Luminescence | Exhibits strong luminescence in the solid state at room temperature. | [1] |
| {[Zn(Hapt)₂]·3H₂O}ₙ | Luminescence | Emission attributed to the ligand π–π transition. | [6] |
| [Mn₂(OH)(TZI)(DMA)] | Magnetism | Exhibits antiferromagnetic coupling. | [4] |
| [Zn₂(OH)(TZI)(2,2′-bpy)]·H₂O | Luminescence | Exhibits strong luminescence in the solid state. | [4] |
*H₂apt = 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole, a different but related tetrazole-based ligand.
Disclaimer: The protocols and data presented are based on published literature for structurally similar ligands and are intended to serve as a starting point for research. Optimization of reaction conditions (e.g., molar ratios, temperature, pH, and solvent systems) is essential for the successful synthesis of new coordination polymers using this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. air.unimi.it [air.unimi.it]
- 3. mdpi.com [mdpi.com]
- 4. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Single-Crystal X-ray Diffraction Analysis of 3-(1H-Tetrazol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of 3-(1H-Tetrazol-5-yl)benzoic acid using single-crystal X-ray diffraction. This technique is pivotal for understanding the three-dimensional atomic arrangement, which is crucial for structure-based drug design and development. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often enhancing the pharmacological properties of a molecule[1][2].
Introduction to Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level.[3] It relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. By analyzing the diffraction pattern, one can determine bond lengths, bond angles, and the overall molecular geometry with high precision.[4][5] This information is invaluable in pharmaceutical sciences for understanding drug-target interactions, polymorphism, and for the rational design of new therapeutic agents.[5][6]
Application in Drug Development
This compound is a bifunctional compound containing both a carboxylic acid group and a tetrazole ring.[7] In drug development, the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid, which can improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Determining the precise crystal structure of this molecule provides insights into its intermolecular interactions, such as hydrogen bonding, which are critical for its solid-state properties and can influence its behavior as an active pharmaceutical ingredient (API). The title compound, C₈H₆N₄O₂, features both a carboxylate and a tetrazole residue. In its crystal structure, molecules are linked into two-dimensional sheets by intermolecular N-H⋯O and O-H⋯N hydrogen bonds.[7]
Experimental Protocols
The following protocols are based on established methods for small molecule crystallography and specific details reported for tetrazole-containing benzoic acid derivatives.
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[5] The following is a general protocol that can be adapted for this compound.
Protocol for Crystallization by Slow Evaporation:
-
Solvent Selection: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof). A suitable solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent at a slightly elevated temperature. Gentle heating and stirring can be used to facilitate dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals. The ideal crystals for diffraction are well-formed, clear, and typically 0.1-0.3 mm in each dimension.
For a related compound, 4-(1H-Tetrazol-5-yl)benzoic acid, crystals were obtained by slow evaporation of a solution after acidification of a reaction mixture with HCl.[8]
Data collection should be performed on a suitable single-crystal X-ray diffractometer.
Protocol for Data Collection:
-
Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head using a suitable cryoprotectant oil and a cryoloop.
-
Cryo-cooling: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Diffractometer Setup: Mount the goniometer head on the diffractometer. Modern diffractometers are typically equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal lattice symmetry.
-
Data Collection Strategy: Based on the determined unit cell and symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction data to a desired resolution (typically at least 0.85 Å for small molecules).[9]
-
Data Integration: After data collection, the raw diffraction images are processed to integrate the intensities of the individual reflections.
The integrated data is used to solve and refine the crystal structure.
Protocol for Structure Solution and Refinement:
-
Space Group Determination: The space group is determined from the systematic absences in the diffraction data.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unusual geometric parameters.
Data Presentation
The following table summarizes the crystallographic data for this compound. For comparison, data for the related isomer, 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate, is also included.
| Parameter | This compound | 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate[8][10] |
| Crystal Data | ||
| Chemical Formula | C₈H₆N₄O₂ | C₈H₆N₄O₂·H₂O |
| Formula Weight | 190.16 | 208.18 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 4.914 (2) | 4.914 (2) |
| b (Å) | 5.219 (2) | 5.219 (2) |
| c (Å) | 34.720 (13) | 34.720 (13) |
| α (°) | 90 | 90 |
| β (°) | 91.00 (3) | 91.00 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 890.4 (6) | 890.4 (6) |
| Z | 4 | 4 |
| Data Collection | ||
| Radiation (Å) | Mo Kα (λ = 0.71073) | |
| Temperature (K) | 293 (2) | |
| Refinement | ||
| R[F² > 2σ(F²)] | 0.037 | |
| wR(F²) | 0.095 | |
| S (Goodness-of-fit) | 1.01 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. eas.org [eas.org]
- 4. rigaku.com [rigaku.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. 3-(1H-Tetra-zol-5-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. journals.iucr.org [journals.iucr.org]
Application Note and Protocol for the Purification of 3-(1H-Tetrazol-5-yl)benzoic Acid via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(1H-Tetrazol-5-yl)benzoic acid is a heterocyclic compound with applications in pharmaceutical and materials science research. The purity of this compound is critical for reliable experimental results and for its use as an intermediate in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[2][3][4] By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor.[1] This document provides a detailed protocol for the purification of this compound using recrystallization.
Data Presentation: Solvent Selection
The choice of solvent is a critical parameter for successful recrystallization. An ideal solvent should dissolve the target compound sparingly at room temperature but have high solubility at its boiling point. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.[1] For this compound, a molecule containing both a carboxylic acid and a tetrazole moiety, several solvent systems can be considered. The following table summarizes potential solvents and their rationale for use.
| Solvent System | Rationale | Expected Outcome |
| Water | Benzoic acid, a structural analogue, is effectively recrystallized from hot water due to its significant increase in solubility with temperature.[5][6] The polar nature of the tetrazole and carboxylic acid groups suggests sufficient solubility in hot water. | High purity crystals, although solubility might be low, requiring larger solvent volumes. |
| Ethanol/Water | The addition of ethanol can increase the solubility of the organic compound at elevated temperatures. The water then acts as an anti-solvent as the solution cools, inducing crystallization. | Good for compounds with moderate polarity. The ratio can be optimized for maximum recovery and purity. |
| Acetic Acid (aqueous) | Acetic acid can be a good solvent for carboxylic acids. Dilute aqueous solutions are sometimes used for recrystallization.[6] | May require careful removal of residual acetic acid from the final product. |
| Methanol | A polar protic solvent that can dissolve both the carboxylic acid and tetrazole groups. | May have high solubility even at room temperature, potentially leading to lower recovery unless an anti-solvent is used. |
| Acetone/Hexane | Acetone is a polar aprotic solvent that can dissolve the compound, while hexane is a non-polar anti-solvent to induce crystallization upon cooling. | This binary system offers flexibility in adjusting the polarity to achieve optimal crystallization conditions. |
Experimental Protocol
This protocol outlines the general steps for the recrystallization of this compound. Preliminary solvent screening is recommended to determine the optimal solvent or solvent system.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., deionized water, ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the recovery yield.[1]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[4]
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper to prevent premature crystallization.
-
Quickly filter the hot solution into the preheated flask.
-
-
Crystallization:
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals on a watch glass in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.
-
-
Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value is indicative of high purity.
-
Further analysis by techniques such as HPLC or NMR can be performed to confirm purity.
-
Visualizations
Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the purification of this compound via recrystallization.
Solvent Selection Logic
Caption: A diagram showing the logical relationship for selecting an ideal recrystallization solvent based on temperature-dependent solubility.
References
Application Notes and Protocols for 3-(1H-Tetrazol-5-yl)benzoic Acid in Gas Storage and Separation Materials
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized from metal ions or clusters and organic linkers. The judicious selection of organic linkers is paramount in tailoring the resulting MOF's topology, porosity, and functional properties for specific applications. 3-(1H-Tetrazol-5-yl)benzoic acid is a bifunctional organic linker featuring both a carboxylate group and a tetrazole ring. This combination makes it a promising candidate for the synthesis of robust and functional MOFs for gas storage and separation. The nitrogen-rich tetrazole moiety is known to enhance the affinity for CO2 through dipole-quadrupole and acid-base interactions, making MOFs derived from this linker particularly interesting for carbon capture applications.[1][2]
These application notes provide an overview of the potential applications, synthesis protocols, and characterization methods for MOFs based on the this compound linker, drawing upon established methodologies for structurally similar tetrazole-based ligands.
Potential Applications
MOFs synthesized from tetrazole-functionalized benzoic acid derivatives have demonstrated significant promise in the following areas:
-
Gas Storage and Separation: The high porosity and functionalized pore surfaces of these MOFs make them excellent candidates for the storage of gases such as hydrogen and methane, and for the selective separation of gas mixtures like CO2/N2 and CO2/CH4.[1][3] The high density of nucleophilic nitrogen atoms on the pore surfaces of tetrazole-based MOFs can be credited for the high selectivity for adsorbing CO2.[1]
-
Carbon Capture: The specific affinity of the tetrazole groups for CO2 makes these materials highly suitable for post-combustion carbon capture and flue gas purification.[1]
-
Catalysis: The incorporation of catalytically active metal sites or functional groups within the MOF structure allows for their use as heterogeneous catalysts in various organic transformations.
-
Sensing: The potential for specific host-guest interactions within the pores could enable the development of chemical sensors.
Quantitative Data Summary
The following tables present representative quantitative data from MOFs synthesized with structurally similar tetrazole-functionalized benzoic acid linkers. This data provides an expected range of properties for MOFs synthesized with this compound.
Table 1: Surface Area and Pore Volume of Analogous Tetrazole-Based MOFs
| MOF Designation | Metal Ion | Linker | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Cu-TBA-1 | Cu(II) | 4-(1H-tetrazole-5-yl)benzoic acid | 616 | 686 | - | Chem. Mater. 2011, 23, 11, 2685–2692 |
| Cu-TBA-2 | Cu(II) | 4-(1H-tetrazole-5-yl)benzoic acid | 356 | 402 | - | Chem. Mater. 2011, 23, 11, 2685–2692 |
| HHU-5 | Cu(II) | 5-(1H-tetrazole-5-yl)-1,3-bis(3,5-dicarboxylphenyl)-benzene | 2070 | - | - | Inorg. Chem. 2018, 57, 22, 14018–14022[3] |
Table 2: Gas Adsorption Data for Analogous Tetrazole-Based MOFs
| MOF Designation | Gas | Adsorption Capacity | Conditions | Selectivity | Reference |
| Cu-TBA-1 | H₂ | 1.16 wt% | 77 K, 1 atm | - | Chem. Mater. 2011, 23, 11, 2685–2692 |
| Cu-TBA-2 | H₂ | 1.54 wt% | 77 K, 1 atm | - | Chem. Mater. 2011, 23, 11, 2685–2692 |
| Cu-TBA-1 | CO₂ | 3.08 mmol/g | 298 K, 1 bar | - | Chem. Mater. 2011, 23, 11, 2685–2692 |
| Cu-TBA-2 | CO₂ | 2.54 mmol/g | 298 K, 1 bar | - | Chem. Mater. 2011, 23, 11, 2685–2692 |
| HHU-5 | CO₂ | 37.1 wt% | 273 K, 1 bar | High for N₂ and CH₄ | Inorg. Chem. 2018, 57, 22, 14018–14022[3] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a MOF with this compound
This protocol describes a general method for the synthesis of a Metal-Organic Framework using this compound as the organic linker and a divalent metal salt (e.g., Zinc nitrate or Copper nitrate) as the metal source.
Materials:
-
This compound (Linker)
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O or Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol or Methanol
-
Deionized Water
Equipment:
-
Teflon-lined stainless steel autoclave (23 mL)
-
Oven
-
Sonicator
-
Centrifuge or filtration setup
-
Vacuum oven
Procedure:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.673 mmol of Zn(NO₃)₂·6H₂O) and this compound (e.g., 0.806 mmol) in a solvent or solvent mixture (e.g., 10 mL of DMF/water or DMF/ethanol).[4]
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 100-150 °C) for a duration of 24-72 hours.
-
After the reaction time, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Dry the product under vacuum at a moderate temperature (e.g., 80-120 °C) for 12 hours.
Protocol 2: Activation of the MOF for Gas Adsorption Studies
For porous materials, it is crucial to remove the solvent molecules from the pores without causing the framework to collapse. This process is known as activation.
Procedure:
-
Solvent Exchange: Immerse the as-synthesized MOF in a volatile solvent (e.g., ethanol or chloroform) for 24-48 hours, replacing the solvent several times to ensure complete exchange with the higher boiling point synthesis solvent (e.g., DMF).
-
Thermal Activation: Decant the solvent and transfer the MOF to a sample tube for a gas adsorption analyzer. Heat the sample under high vacuum at an elevated temperature (e.g., 120-200 °C) for 12-24 hours. The specific temperature should be below the decomposition temperature of the MOF, as determined by thermogravimetric analysis (TGA).
Protocol 3: Characterization of the Synthesized MOF
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data if available, or used to assess the crystalline nature of the bulk product.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF and to identify the temperature at which solvent molecules are removed and the framework decomposes.
-
Procedure: A small amount of the MOF is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) while the weight loss is monitored as a function of temperature.
3. Fourier-Transform Infrared Spectroscopy (FT-IR):
-
Purpose: To confirm the coordination of the organic linker to the metal centers and the absence of unreacted starting materials.
-
Procedure: A small amount of the MOF is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory. The IR spectrum is recorded and the characteristic vibrational bands of the carboxylate and tetrazole groups are analyzed.
4. Gas Adsorption Measurements:
-
Purpose: To determine the surface area, pore volume, and gas uptake capacity of the activated MOF.
-
Procedure: An activated sample of the MOF is placed in a volumetric gas adsorption analyzer. The amount of gas (e.g., N₂, H₂, CO₂) adsorbed at a specific temperature (e.g., 77 K for N₂ and H₂, 273 K or 298 K for CO₂) is measured at various pressures. The resulting isotherm is used to calculate the BET surface area, pore volume, and gas uptake capacity.
Visualizations
Caption: Workflow for the synthesis, activation, and characterization of a MOF.
Caption: Selective adsorption of CO₂ in a tetrazole-based MOF.
References
- 1. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. A Free Tetrazolyl Decorated Metal-Organic Framework Exhibiting High and Selective CO2 Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Molecular Docking of 3-(1H-Tetrazol-5-yl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the molecular docking of 3-(1H-tetrazol-5-yl)benzoic acid analogs, a class of compounds with significant potential in drug discovery. These protocols are designed to guide researchers in performing in silico screening and analysis of these analogs against relevant biological targets.
Introduction
This compound and its analogs are recognized as important scaffolds in medicinal chemistry. The tetrazole ring acts as a bioisostere for a carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties. These compounds have been investigated for a variety of therapeutic applications, including as angiotensin II receptor antagonists for the treatment of hypertension and as enzyme inhibitors. This document will focus on the molecular docking protocols for these analogs against two key targets: the Angiotensin II type 1 receptor (AT1R) and Protein Tyrosine Phosphatase 1B (PTP1B).
Target Selection and Rationale
Angiotensin II Type 1 Receptor (AT1R)
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the AT1R is a key component of this system.[1] Antagonists of AT1R are widely used as antihypertensive drugs.[2] The structural similarity of this compound analogs to known AT1R blockers makes this receptor a prime target for investigation.
Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity.[3][4] Inhibition of PTP1B can enhance insulin sensitivity.[3] Several studies have explored tetrazole-containing compounds as potential PTP1B inhibitors, suggesting that this enzyme is a relevant target for this compound analogs.[5][6]
Molecular Docking Workflow
The following diagram illustrates the general workflow for the molecular docking of this compound analogs.
Caption: General workflow for molecular docking studies.
Experimental Protocols
This section provides detailed protocols for molecular docking against PTP1B, using AutoDock Vina as the primary software. The same general principles can be applied for docking against AT1R.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
Protein Preparation (PTP1B)
-
Obtain Protein Structure: Download the crystal structure of human PTP1B from the PDB. A suitable entry is PDB ID: 2F71, which is a complex with an inhibitor.[3]
-
Prepare the Receptor in AutoDockTools:
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT format.
-
Ligand Preparation (this compound Analogs)
-
Create 3D Structures: Draw the this compound analogs using a chemical drawing tool and save them in a 3D format (e.g., MOL or SDF).
-
Prepare Ligands in AutoDockTools:
-
Open the ligand file in ADT.
-
Detect the ligand's root and define the rotatable bonds to allow for flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
-
Grid Box Generation
-
Define the Binding Site: Identify the active site of PTP1B. For PDB ID 2F71, the active site is where the co-crystallized inhibitor binds. Key residues in the PTP1B active site include TYR46, ASP48, PHE182, ALA217, and ILE219.[6]
-
Generate the Grid Box in AutoDockTools:
-
Load the prepared PTP1B PDBQT file.
-
Center the grid box on the identified active site.
-
Set the dimensions of the grid box to encompass the entire active site, typically with a spacing of 1 Å. A grid box size of 60x60x60 Å is often a good starting point.
-
Save the grid parameter file.
-
Molecular Docking with AutoDock Vina
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking from the command line using the following command: vina --config conf.txt --log log.txt
-
Output: Vina will generate an output PDBQT file containing the docked poses of the ligand, ranked by their binding affinity (in kcal/mol).
Analysis and Validation of Docking Results
-
Visualize Docked Poses: Open the receptor PDBQT and the output ligand PDBQT file in a molecular visualization tool like Discovery Studio or PyMOL.
-
Analyze Interactions: Examine the interactions between the top-ranked ligand poses and the protein's active site residues. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Redocking of Co-crystallized Ligand: To validate the docking protocol, extract the co-crystallized ligand from the original PDB file, prepare it, and dock it back into the receptor's active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.
Data Presentation
The following table summarizes the reported in vitro activity of a relevant 3-(1H-tetrazol-5-yl)phenyl acetamide analog against PTP1B. This table can be expanded as more data becomes available for other analogs.
| Compound ID | Structure | Target | In Vitro Activity (IC50) | Reference |
| NM-03 | N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide | PTP1B | 4.48 µM | [5] |
Note: Docking scores are highly dependent on the software, scoring function, and specific protocol used, and thus direct comparison between different studies should be done with caution.
Signaling Pathway
Understanding the signaling pathway of the target protein is crucial for elucidating the potential downstream effects of its inhibition.
PTP1B Signaling Pathway
PTP1B is a key negative regulator of the insulin and leptin signaling pathways. The diagram below illustrates the role of PTP1B in insulin signaling.
Caption: Role of PTP1B in the insulin signaling pathway.
Inhibition of PTP1B by this compound analogs would prevent the dephosphorylation of the insulin receptor and its substrates, thereby enhancing insulin signaling and promoting glucose uptake.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in the molecular docking of this compound analogs. By targeting key proteins like AT1R and PTP1B, these in silico methods can significantly accelerate the identification and optimization of novel therapeutic agents. It is recommended to always validate computational results with in vitro and in vivo experimental assays.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based virtual screening approach to identify novel classes of PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles as novel protein tyrosine phosphatase 1B (PTP1B) inhibitors: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Multicomponent Synthesis of Tetrazole Derivatives
Introduction
Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug design. They often serve as bioisosteres for carboxylic acid and amide groups, offering improved metabolic stability and other advantageous physicochemical properties.[1][2] Multicomponent reactions (MCRs) provide an efficient and convergent pathway to synthesize diverse tetrazole scaffolds, aligning with the principles of green and sustainable chemistry by enhancing atom economy and reducing reaction steps.[3][4] This document details the application and protocols for key MCRs used in the synthesis of tetrazole derivatives, including the Ugi, Passerini, and other notable three-component reactions.
General Experimental Workflow for Multicomponent Tetrazole Synthesis
The following diagram outlines a typical workflow for the multicomponent synthesis of tetrazole derivatives, from reagent preparation to product characterization.
Caption: General workflow for multicomponent synthesis of tetrazoles.
Ugi-Tetrazole Four-Component Reaction (UT-4CR)
The Ugi-tetrazole reaction is a powerful MCR for synthesizing α-aminomethyl tetrazoles, which are isosteres of α-amino acids.[1] This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (commonly trimethylsilyl azide, TMSN₃).[5]
Application Notes
The UT-4CR is highly versatile, with a broad scope for all four components.[1] It can accommodate primary and secondary amines, both aliphatic and aromatic.[1] The reaction can be performed under mild conditions, often at room temperature, and can be accelerated using microwave irradiation.[1] In some cases, a Lewis acid catalyst such as ZnCl₂ can be used to improve the yield by facilitating Schiff base formation.[1]
Reaction Mechanism: Ugi-Tetrazole (UT-4CR)
The mechanism involves the initial formation of a Schiff base from the aldehyde/ketone and amine, which is then protonated. The isocyanide adds to the iminium ion, followed by nucleophilic attack of the azide. An intramolecular cyclization then yields the tetrazole ring.
Caption: Simplified mechanism of the Ugi-Tetrazole reaction.
Experimental Protocol: Synthesis of 1,5-Disubstituted Tetrazoles via UT-4CR
This protocol is adapted from a one-pot, two-step procedure for the synthesis of 1-tetrazolyl-3-methylimidazo[1,5-a]pyridines.[6]
Materials:
-
Aldehyde (e.g., picolinaldehyde) (1.0 mmol)
-
Amine (e.g., tritylamine) (1.0 mmol)
-
Isocyanide (e.g., benzyl isocyanide) (1.0 mmol)
-
Azidotrimethylsilane (TMSN₃) (1.0 mmol)
-
Methanol (MeOH) (0.5 M)
-
4 N HCl in dioxane
-
Acetic anhydride (Ac₂O)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in MeOH, add the amine (1.0 mmol), isocyanide (1.0 mmol), and TMSN₃ (1.0 mmol) sequentially at room temperature.
-
Stir the reaction mixture for 18 hours. The product may precipitate from the solution.
-
Isolate the intermediate Ugi-azide product by filtration.
-
For the cyclization step, subject the crude intermediate to 4 N HCl in dioxane (3.0 equiv) and Ac₂O.
-
Stir for 1 hour to facilitate in situ trityl deprotection and N-acylation–cyclization.
-
Purify the final product by appropriate methods (e.g., column chromatography) to yield the 1-tetrazolylimidazo[1,5-a]pyridine.
Quantitative Data: Ugi-Tetrazole Reaction
| Entry | Aldehyde | Amine | Isocyanide | Product | Yield (%) | Ref |
| 1 | 2-Bromobenzaldehyde | Allylamine HCl | tert-Butyl isocyanide | Tetrazolyl-1,2,3,4-tetrahydroisoquinoline | 60 | [5] |
| 2 | 2-Bromobenzaldehyde | Allylamine HCl | Cyclohexyl isocyanide | Tetrazolyl-1,2,3,4-tetrahydroisoquinoline | 58 | [5] |
| 3 | Picolinaldehyde | Tritylamine | Benzyl isocyanide | 1-Tetrazolyl-3-methylimidazo[1,5-a]pyridine | 85 (step 1) | [6] |
| 4 | Indole-3-carboxaldehyde | Aniline | tert-Butyl isocyanide | Substituted tetrazole indole | 95 (step 1) | [7] |
| 5 | Indole-3-carboxaldehyde | 4-Methoxyaniline | Cyclohexyl isocyanide | Substituted tetrazole indole | 92 (step 1) | [7] |
Passerini-Tetrazole Three-Component Reaction (PT-3CR)
The Passerini-tetrazole reaction is a three-component reaction between an aldehyde or ketone, an isocyanide, and an azide source to produce α-hydroxyalkyl tetrazoles.[8][9] This reaction is a variation of the classic Passerini reaction where hydrazoic acid (or a surrogate like TMSN₃) replaces the carboxylic acid.[9][10]
Application Notes
The PT-3CR is an efficient method for synthesizing 5-(1-hydroxyalkyl)tetrazoles.[9] The reaction can be accelerated using sonication, which often leads to higher yields and shorter reaction times.[8][9] A key advantage is that it can be performed under catalyst-free conditions in environmentally benign solvent systems like methanol:water.[8][9] The use of TMSN₃ is preferred over the highly toxic and explosive HN₃ or NaN₃.[9]
Reaction Mechanism: Passerini-Tetrazole (PT-3CR)
The reaction is thought to proceed through the initial reaction of the oxo component with the isocyanide and azide, forming a key intermediate that then rearranges to the final α-hydroxyalkyl tetrazole product.
Caption: Simplified mechanism of the Passerini-Tetrazole reaction.
Experimental Protocol: Synthesis of 5-(1-hydroxyalkyl)tetrazoles via PT-3CR
This protocol is based on a sonication-assisted, catalyst-free method.[9]
Materials:
-
Aldehyde/Ketone (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Trimethylsilyl azide (TMSN₃) (1.2 mmol)
-
Methanol:Water (1:1) (2 mL)
Procedure:
-
In a sealed tube, dissolve the aldehyde or ketone (1.0 mmol) and the isocyanide (1.0 mmol) in a 1:1 mixture of methanol and water (2 mL).
-
Add trimethylsilyl azide (1.2 mmol) to the solution.
-
Seal the tube and place it in an ultrasonic bath at room temperature.
-
Sonicate the reaction mixture for the specified time (typically 1-2 hours).
-
After completion (monitored by TLC), pour the reaction mixture into crushed ice.
-
If a solid precipitates, filter, wash with water, and dry.
-
If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Quantitative Data: Passerini-Tetrazole Reaction
| Entry | Aldehyde/Ketone | Isocyanide | Time (h) | Yield (%) | Ref |
| 1 | Benzaldehyde | tert-Butyl isocyanide | 1 | 95 | [9] |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 1 | 96 | [9] |
| 3 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | 1.5 | 92 | [9] |
| 4 | Cyclohexanone | tert-Butyl isocyanide | 2 | 85 | [9] |
| 5 | Paraformaldehyde | tert-Octyl isocyanide | 24 | 74 | [11] |
Three-Component Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes
Recent advancements have focused on the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles directly from aldehydes, hydroxylamine, and an azide source.[12][13] These methods often employ a catalyst to facilitate the in situ formation of an oxime or nitrile intermediate, which then undergoes cycloaddition with the azide.[12]
Application Notes
This approach is advantageous as it utilizes readily available and inexpensive aldehydes.[12] A variety of catalysts, including transition metals (Cu, Ru, Co) and nanoparticles, have been successfully employed.[12] These modern methods often align with green chemistry principles by using recyclable catalysts and environmentally friendly solvents.[12] For instance, a PVA@Cu(II) Schiff base complex has been used to catalyze the reaction in water at room temperature with excellent yields and very short reaction times.[12]
Experimental Protocol: Cu-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles
This protocol is based on a method using a PVA@Cu(II) Schiff base complex catalyst in water.[12]
Materials:
-
Aldehyde (aromatic or aliphatic) (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
PVA@Cu(II) Schiff base complex catalyst (0.005 g)
-
Water (5 mL)
Procedure:
-
To a mixture of the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium azide (1.5 mmol) in water (5 mL), add the PVA@Cu(II) catalyst (0.005 g).
-
Stir the resulting suspension vigorously at room temperature for a short duration (typically under 15 minutes).
-
Monitor the reaction progress using TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data: Three-Component Aldehyde-Based Synthesis
| Entry | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Ref |
| 1 | 4-Chlorobenzaldehyde | PVA@Cu(II) | Water | 5 min | 98 | [12] |
| 2 | Benzaldehyde | PVA@Cu(II) | Water | 10 min | 95 | [12] |
| 3 | 2-Naphthaldehyde | PVA@Cu(II) | Water | 10 min | 96 | [12] |
| 4 | Cinnamaldehyde | PVA@Cu(II) | Water | 15 min | 85 | [12] |
| 5 | 4-Methoxybenzaldehyde | Cu/C nanocatalyst | DMF | 12 h (100°C) | 95 | [12] |
References
The information presented in these application notes and protocols is a synthesis of findings from multiple research articles. For specific details, please consult the primary literature cited.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazoles via Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient Passerini tetrazole reaction (PT-3CR) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An Efficient Passerini Tetrazole Reaction (PT-3CR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 12. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 3-(1H-Tetrazol-5-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(1H-Tetrazol-5-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and established method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the [3+2] cycloaddition reaction between 3-cyanobenzoic acid and an azide source, most commonly sodium azide (NaN₃).[1][2] This reaction is typically facilitated by a catalyst in a suitable solvent.
Q2: What are the typical reagents and catalysts used in this synthesis?
A2: The key reagents are 3-cyanobenzoic acid and sodium azide. To facilitate the reaction and improve yields, various catalysts are employed. Common choices include ammonium chloride (NH₄Cl), triethylammonium chloride, or Lewis acids such as zinc(II) chloride (ZnCl₂) or zinc bromide (ZnBr₂).[3][4] The reaction is usually carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4]
Q3: What are the critical safety precautions to consider when working with sodium azide?
A3: Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5][6][7] It can also form highly explosive heavy metal azides if it comes into contact with metals like lead, copper, silver, or their salts.[5][6] When acidified, it forms hydrazoic acid (HN₃), which is a toxic, volatile, and explosive gas.[5][7][8] Always handle sodium azide in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including double gloves, and avoid using metal spatulas.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with the starting material (3-cyanobenzoic acid). The disappearance of the starting material spot and the appearance of a new, more polar spot (which may turn yellow with indicators like bromocresol green) indicate the formation of the product.[4]
Q5: What is the typical work-up procedure for isolating this compound?
A5: After the reaction is complete, the mixture is typically cooled to room temperature. The work-up often involves pouring the reaction mixture into water and acidifying with a mineral acid like hydrochloric acid (HCl) to a pH of around 2-5.[9] This protonates the tetrazole ring and precipitates the product, which can then be collected by filtration, washed with water, and dried.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the synthesis of this compound.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| No or very low product yield | Reaction conditions are not optimal. | - Optimize the catalyst: The use of Lewis acids like zinc bromide (ZnBr₂) can significantly improve yields. Amine salts such as triethylammonium chloride or pyridine hydrochloride can also be effective.[3][4][10] - Increase reaction temperature and time: Some reactions require prolonged heating at elevated temperatures (e.g., 120°C or higher) for completion.[4] - Consider microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[2][3] |
| Reaction is incomplete; starting material remains | Insufficient reaction time or temperature. | - Prolong the reaction time: Monitor the reaction by TLC until the starting nitrile is consumed.[4] - Increase the temperature: Gradually increase the reaction temperature, ensuring it does not exceed the solvent's boiling point. |
| Presence of moisture. | - Use anhydrous solvents: Ensure that the DMF or other solvent used is dry, as water can interfere with the reaction.[4] | |
| Formation of significant side products | Reaction temperature is too high or reaction time is too long. | - Optimize reaction time and temperature: Find a balance that allows for the complete conversion of the starting material without significant decomposition or side reactions. |
| Reaction is sensitive to air. | - Use an inert atmosphere: Conducting the reaction under nitrogen or argon can prevent oxidative side reactions.[11] | |
| Difficulty in product isolation/purification | Improper pH during work-up. | - Careful pH adjustment: Ensure the pH is sufficiently acidic (around 2-5) to fully precipitate the product during the work-up.[9] |
| Product is soluble in the work-up solvent. | - Cool the solution: After acidification, cool the solution in an ice bath to maximize precipitation before filtration. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂)
-
N,N-dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanobenzoic acid (1 equivalent).
-
Add the catalyst, either ammonium chloride (1.2 equivalents) or zinc bromide (1 equivalent).
-
Add sodium azide (1.2-1.5 equivalents). Caution: Handle sodium azide with extreme care in a fume hood.
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture with stirring to 120-130°C.
-
Monitor the reaction progress using TLC. The reaction may take several hours to 24 hours for completion.[4]
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Carefully acidify the aqueous mixture with concentrated HCl to a pH of approximately 2-3. This will cause the product to precipitate.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to obtain this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Tetrazole Synthesis from Nitriles
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaN₃ / NH₄Cl | DMF | 110-120 | 8-24 h | Good to Excellent | [2][10] |
| NaN₃ / ZnBr₂ | Water | Reflux | 7 h | High | [3] |
| NaN₃ / Triethylammonium Chloride | Nitrobenzene | 200 (Microwave) | 3-10 min | Very Good | [3] |
| NaN₃ / Pyridine Hydrochloride | DMF | 110 | 8 h | 84 | [10] |
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
overcoming challenges in the synthesis of 5-substituted tetrazoles
Welcome to the technical support center for the synthesis of 5-substituted tetrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted 1H-tetrazoles?
The most prevalent and versatile method is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃).[1][2] This reaction is often catalyzed by acids (both Brønsted and Lewis acids) or various metal salts to improve reaction rates and yields.[3][4]
Q2: Why is the use of hydrazoic acid (HN₃) discouraged, and what are the safer alternatives?
Hydrazoic acid is highly toxic, volatile, and explosive, posing significant safety risks.[1][5] Safer alternatives involve the in situ generation of HN₃ from sodium azide using a proton source like ammonium chloride or triethylamine hydrochloride.[6][7] Other methods employ less hazardous azide sources such as trimethylsilyl azide (TMSN₃).[8] The use of zinc salts in water can also minimize the release of hydrazoic acid by maintaining a slightly alkaline pH.[9][10]
Q3: My reaction is sluggish or gives a low yield. What are the potential causes and solutions?
Low yields can stem from several factors including poor nitrile activation, inappropriate solvent, or suboptimal temperature. The activation of the nitrile is crucial and can be enhanced by using a suitable catalyst.[3][11] The choice of solvent is also critical, with polar aprotic solvents like DMF and DMSO often providing good results.[12][13] Increasing the reaction temperature can improve the rate, but care must be taken to avoid decomposition of reactants and products. Microwave-assisted synthesis can also be an effective method to increase yields and reduce reaction times.[1]
Q4: I am observing the formation of byproducts. What are the common side reactions?
In some cases, particularly at higher temperatures or with certain substrates, nitriles can undergo hydrolysis to form carboxylic acids, which may then decarboxylate.[14] If using metal catalysts, the formation of insoluble metal complexes can also be a side reaction. Careful control of reaction conditions and pH can help minimize these unwanted reactions.
Q5: How do I purify my 5-substituted tetrazole product?
Purification typically involves quenching the excess azide, followed by acidification of the reaction mixture to precipitate the tetrazole product.[7][15] The crude product can then be collected by filtration and recrystallized from an appropriate solvent. If the product is highly soluble, extraction into an organic solvent may be necessary. The use of heterogeneous catalysts can simplify purification as they can be removed by filtration.[16]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inefficient Nitrile Activation | The nitrile may not be sufficiently electrophilic. Add a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) or a Brønsted acid (e.g., NH₄Cl, Et₃N·HCl) to activate the nitrile.[3][6] |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. Switch to a high-boiling polar aprotic solvent like DMF, DMSO, or NMP.[12][13] For greener synthesis, water with a phase-transfer catalyst or certain deep eutectic solvents can be effective.[3][17] |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the temperature, monitoring for any decomposition. Consider using microwave irradiation to accelerate the reaction.[1] |
| Catalyst Inactivity | The chosen catalyst may be poisoned or not suitable for the specific substrate. Try a different catalyst system, such as a different metal salt or a heterogeneous catalyst.[12][18] |
Problem 2: Safety Concerns - Handling Azides
| Hazard | Mitigation Strategy |
| Hydrazoic Acid (HN₃) Formation | Avoid the direct use of HN₃. Generate it in situ using NaN₃ and a proton source like NH₄Cl.[7] Maintain a pH above 8 to minimize the formation of free HN₃; using zinc oxide can help.[9] Continuous flow synthesis can also minimize the accumulation of hazardous intermediates.[15] |
| Shock-Sensitive Metal Azides | Be cautious when using metal salts like copper, lead, or silver with sodium azide, as they can form explosive heavy metal azides.[5] Opt for catalysts known to be safer, such as zinc salts, or use heterogeneous catalysts that are easily removed.[3][16] |
| Excess Azide Disposal | Always quench excess azide at the end of the reaction. A common method is the addition of sodium nitrite under acidic conditions (e.g., with sulfuric acid) to decompose the azide into nitrogen gas and nitrous oxide.[9] |
Problem 3: Difficult Product Purification
| Issue | Suggested Solution |
| Catalyst Removal | Homogeneous catalysts can be difficult to separate. Use a heterogeneous catalyst (e.g., silica sulfuric acid, zeolites, polymer-supported catalysts) that can be removed by simple filtration.[16] |
| Product Isolation | If the tetrazole product is soluble in the reaction solvent, after quenching, adjust the pH of the aqueous solution to precipitate the product.[15] If precipitation is not effective, saturate the aqueous layer with a salt (salting out) before extraction with an organic solvent. |
| Removal of High-Boiling Solvent | Solvents like DMF and DMSO can be challenging to remove. If possible, use a lower-boiling solvent. Otherwise, techniques like azeotropic distillation with a suitable co-solvent or high-vacuum distillation can be employed. |
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine·HCl | DMF | 120 | 12 | 93 | [19] |
| Co(II)-complex | DMSO | 110 | 12 | 99 | [12][13] |
| ZnCl₂ | Water | 100 | 24 | 95 | [3] |
| Silica Sulfuric Acid | DMF | 120 | 6 | 95 | [16] |
| Fe₃O₄-adenine-Zn | PEG | 120 | 1.3 | 96 | [18] |
Table 2: Effect of Solvent on the Co(II)-catalyzed Synthesis of 5-Phenyl-1H-tetrazole
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMSO | 110 | 12 | 99 | [12][13] |
| DMF | 110 | 12 | 80 | [12][13] |
| Acetonitrile | 110 | 12 | 50 | [12][13] |
| Methanol | 110 | 12 | 20 | [12][13] |
| Toluene | 110 | 12 | 15 | [12][13] |
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using Zinc Chloride in Water[3]
-
To a flask equipped with a magnetic stirrer and a reflux condenser, add the organic nitrile (10 mmol), sodium azide (12 mmol), and zinc chloride (10 mmol).
-
Add 20 mL of deionized water to the mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for the time indicated by TLC or LC-MS analysis for the consumption of the starting nitrile (typically 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add 3N hydrochloric acid to adjust the pH to ~2. This will protonate the tetrazole and cause it to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the 5-substituted 1H-tetrazole.
Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using a Heterogeneous Catalyst (Silica Sulfuric Acid)[16]
-
In a round-bottom flask, suspend the nitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.1 g) in 5 mL of DMF.
-
Heat the mixture to 120 °C and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the silica sulfuric acid catalyst.
-
Pour the filtrate into 20 mL of ice-cold water.
-
Acidify the solution with 2N HCl to a pH of ~2 to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to afford the pure 5-substituted 1H-tetrazole.
Visualizations
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
- 6. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 11. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In situ synthesis of 5-substituted-tetrazoles and metallosupramolecular co-ordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
strategies to minimize side product formation in tetrazole synthesis
Welcome to the Technical Support Center for Tetrazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and minimize side product formation during the synthesis of tetrazoles, primarily via the [3+2] cycloaddition of nitriles and azides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My tetrazole synthesis reaction is sluggish or shows low conversion. What are the likely causes and how can I improve it?
A1: Low conversion in tetrazole synthesis can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Inadequate Activation of the Nitrile: The [3+2] cycloaddition is often accelerated by activating the nitrile group.[1][2]
-
Lewis Acids: Catalytic amounts of Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂) can significantly enhance the reaction rate.[3]
-
Brønsted Acids: Ammonium chloride (NH₄Cl) is commonly used as a proton source to activate the nitrile.[4]
-
Catalyst Choice: A variety of catalysts, including cobalt complexes and silica sulfuric acid, have been shown to improve yields and reaction times. The choice of catalyst can be substrate-dependent.
-
-
Sub-optimal Reaction Temperature: Tetrazole formation often requires elevated temperatures, typically ranging from 100-150°C.[5] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the product or reagents.[6] A systematic temperature screen is recommended for new substrates.
-
Inappropriate Solvent: The choice of solvent is crucial. High-boiling polar aprotic solvents like DMF (N,N-dimethylformamide) and DMSO (dimethyl sulfoxide) are generally effective as they can dissolve the reagents and facilitate the reaction at elevated temperatures.[7]
-
Moisture: The presence of excessive moisture can lead to the hydrolysis of the nitrile to the corresponding amide, a common side product.[1][8] Ensure that your reagents and solvent are sufficiently dry, especially if amide formation is observed.
Q2: I am observing a significant amount of an amide byproduct in my reaction mixture. How can I prevent its formation?
A2: The formation of an amide is a result of nitrile hydrolysis.[1][8] This side reaction is often promoted by the presence of water and harsh acidic or basic conditions at elevated temperatures.
-
Control Moisture: Use anhydrous solvents and reagents to minimize water content in the reaction mixture.
-
Optimize pH: While acid catalysts are often necessary, an excess of strong acid can promote nitrile hydrolysis. Fine-tuning the amount and type of acid catalyst can help. For instance, using ammonium chloride provides a milder acidic environment compared to strong mineral acids.[4]
-
Milder Reaction Conditions: If amide formation is persistent, consider exploring milder reaction conditions, such as lower temperatures for a longer duration, or using a more selective catalyst that favors the cycloaddition pathway over hydrolysis.
Q3: My purified product is contaminated with residual sodium azide. How can I safely and effectively remove it?
A3: Residual sodium azide is a common and hazardous impurity.[9] It is crucial to remove it completely.
-
Aqueous Work-up: A standard method for removing sodium azide is through an aqueous work-up. After the reaction, the mixture can be diluted with water and the product extracted with an organic solvent. The sodium azide will preferentially dissolve in the aqueous layer.
-
Quenching: Before work-up, it is a good safety practice to quench any unreacted sodium azide. This can be achieved by the careful addition of a nitrous acid solution (freshly prepared from sodium nitrite and an acid like sulfuric acid) to the aqueous phase of the work-up.[9][10] This should be done in a well-ventilated fume hood as toxic gases can be evolved.
-
Acid-Base Extraction: For acidic tetrazoles (5-substituted-1H-tetrazoles), an acid-base extraction can be very effective. The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., NaOH solution). The deprotonated tetrazole will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the pure tetrazole, which can be collected by filtration or extracted back into an organic solvent.[11]
Q4: I have unidentified impurities in my final product. What could they be and how do I get rid of them?
A4: Besides unreacted starting materials and amide byproducts, other impurities can arise.
-
Unreacted Nitrile: Incomplete reaction will leave the starting nitrile in your product. To remove it, you can optimize the reaction conditions for higher conversion or use purification methods like column chromatography or recrystallization.[12]
-
Thermal Decomposition Products: At very high temperatures, the tetrazole ring can decompose.[6] While the exact products can vary, this can lead to a complex mixture of impurities. If decomposition is suspected, reducing the reaction temperature is the primary solution.
-
Other Heterocycles (e.g., Triazoles): While less common as a direct byproduct in the azide-nitrile cycloaddition, the formation of other nitrogen-containing heterocycles is theoretically possible under certain conditions.[13][14] If you suspect the presence of such impurities, advanced analytical techniques (e.g., LC-MS, high-field NMR) may be necessary for identification. Purification would typically involve chromatography.
Data Presentation
Table 1: Effect of Reaction Conditions on Tetrazole Synthesis Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | DMF | 120 | 24 | Low | General Observation |
| 2 | ZnBr₂ | Water | 100 | 12 | >90 | [3] |
| 3 | NH₄Cl | DMF | 120 | 15 | ~85 | [4] |
| 4 | Co(II) Complex | DMSO | 110 | 12 | >95 | - |
| 5 | Silica Sulfuric Acid | DMF | Reflux | 5 | 92 | - |
Note: Yields are highly substrate-dependent and the table provides a general comparison.
Experimental Protocols
Key Experiment: Synthesis of 5-Phenyl-1H-tetrazole[4]
This protocol is a representative example of a common laboratory-scale tetrazole synthesis.
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), aqueous solution
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and ammonium chloride (1.1-1.5 eq).
-
Add a sufficient volume of DMF to dissolve the reagents and allow for efficient stirring.
-
Heat the reaction mixture to 120-130°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of benzonitrile), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water.
-
Acidify the aqueous mixture to approximately pH 2 with hydrochloric acid. A white precipitate of 5-phenyl-1H-tetrazole should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[7][15]
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[9]
-
All reactions should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Mandatory Visualization
Diagram 1: General Workflow for Tetrazole Synthesis and Troubleshooting
Caption: A flowchart illustrating the general workflow for tetrazole synthesis and key troubleshooting checkpoints.
Diagram 2: Logical Relationship of Factors Minimizing Side Products
Caption: A diagram showing the key factors that contribute to minimizing side product formation in tetrazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. scielo.br [scielo.br]
- 13. youtube.com [youtube.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
improving the yield and purity of 3-(1H-Tetrazol-5-yl)benzoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to enhance the yield and purity of 3-(1H-Tetrazol-5-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[1][2] For this compound, this involves the reaction of 3-cyanobenzoic acid with an azide source, such as sodium azide (NaN₃), often facilitated by a catalyst.[3]
Q2: What are the critical parameters that influence the yield and purity of the final product?
Several factors significantly impact the synthesis outcome:
-
Reaction Temperature and Time: These parameters are crucial for ensuring the reaction goes to completion. Aromatic nitriles typically require elevated temperatures (e.g., 100-130°C) and extended reaction times (12-48 hours) to achieve high conversion.[4][5]
-
Catalyst/Additive: The choice of a Lewis acid (e.g., zinc bromide, ZnBr₂) or a Brønsted acid source (e.g., ammonium chloride, NH₄Cl) can significantly accelerate the reaction.[3][6][7] Catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[6]
-
Solvent: A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) is commonly used to dissolve the reactants and facilitate the required high reaction temperatures.[5][6]
-
Purity of Starting Materials: Using high-purity 3-cyanobenzoic acid and sodium azide is essential to prevent side reactions and simplify purification.
-
Work-up and Purification: Proper pH adjustment during the work-up is critical to precipitate the product. Subsequent purification, typically by recrystallization, is necessary to remove unreacted starting materials and salts.[6][8]
Q3: What are the primary impurities and side products encountered in this synthesis?
The most common impurity is unreacted 3-cyanobenzoic acid, resulting from an incomplete reaction. Other potential issues include residual inorganic salts (e.g., NaCl, ZnCl₂) from the reaction and work-up, as well as solvent residues. The formation of highly toxic and explosive hydrazoic acid (HN₃) is a significant safety concern, especially during the acidic work-up.[3][6]
Q4: What is the standard procedure for purifying the crude product?
The typical purification method involves acidification and recrystallization. After the reaction is complete, the mixture is cooled and diluted with water. The solution is then carefully acidified with an acid like HCl to a pH of 2-3. This protonates the carboxylate and the tetrazole ring, causing the desired product to precipitate out of the aqueous solution.[6] The crude solid is then collected by vacuum filtration and purified further by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to achieve high purity.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Table 1: Troubleshooting Common Synthesis and Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient temperature or reaction time.[4] 2. Inactive Reagents: Degradation of sodium azide or catalyst deactivation (e.g., by moisture).[5] 3. Suboptimal Catalyst: Lack of or inefficient catalyst/additive.[3] | 1. Increase the reaction temperature to 120-130°C and/or extend the reaction time. Monitor progress using Thin Layer Chromatography (TLC). 2. Use fresh, dry sodium azide and ensure the catalyst (e.g., ZnBr₂) has not absorbed atmospheric moisture. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Add a catalyst. Zinc salts (e.g., ZnBr₂) or ammonium chloride are effective.[5][7] |
| Significant Amount of Starting Material Remains | 1. Insufficient Reagents: Molar ratio of azide to nitrile is too low. 2. Reaction Not at Equilibrium: Reaction time is too short for the given temperature. | 1. Use a slight excess of sodium azide (e.g., 1.2-1.5 equivalents) relative to the 3-cyanobenzoic acid. 2. Continue heating for an additional 12-24 hours, monitoring by TLC until the starting nitrile spot diminishes significantly. |
| Difficulty in Product Precipitation During Work-up | 1. Incorrect pH: The pH of the aqueous solution is not low enough to fully protonate the product. 2. Product Solubility: The product has some solubility in the work-up solution. | 1. Carefully add 1-2 M HCl dropwise while monitoring with pH paper, ensuring the final pH is between 2 and 3.[6] 2. After acidification, cool the mixture in an ice bath for 30-60 minutes to maximize precipitation before filtration.[8] |
| Product is Colored or Impure After Purification | 1. Trapped Impurities: Impurities from the reaction mixture are trapped within the crystals during rapid crystallization. 2. Thermal Degradation: High temperatures during reaction or recrystallization may cause degradation. | 1. During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal and hot filter the solution to remove colored impurities.[10] Allow the filtrate to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer, larger crystals.[8][9] 2. Avoid unnecessarily high temperatures during the reaction and select a recrystallization solvent with a boiling point that is not excessively high. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common literature methods.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-cyanobenzoic acid (1 eq.), sodium azide (1.5 eq.), and ammonium chloride (1.5 eq.).
-
Solvent Addition: Add a sufficient volume of N,N-Dimethylformamide (DMF) to dissolve the starting materials (e.g., creating a 0.5 M solution with respect to the nitrile).
-
Reaction: Heat the mixture to 120-125°C with vigorous stirring. Maintain this temperature for 24-48 hours. The reaction should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing deionized water (approx. 10 times the volume of DMF).
-
Carefully acidify the aqueous solution to pH 2-3 by the slow, dropwise addition of 2 M HCl.
-
Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with a generous amount of cold deionized water to remove residual salts and DMF.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol details the purification of the crude product.[8][9]
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a potential solvent (e.g., deionized water). Heat the mixture. A suitable solvent will dissolve the product when hot but not at room temperature.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of boiling deionized water (or another suitable solvent) portion-wise until all the solid just dissolves.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.[9]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them to a constant weight.
Visualized Workflows
Diagram 1: General Synthesis and Purification Workflow
Caption: A flowchart of the synthesis and purification process.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. famu.edu [famu.edu]
troubleshooting guide for the scale-up synthesis of tetrazole compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of tetrazole compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend reaction time if necessary. |
| Inactive Catalyst | Use a fresh batch of catalyst or consider an alternative catalyst. Ensure proper activation and handling of the catalyst. |
| Poor Quality Starting Materials | Purify starting nitriles and other reagents before use to remove any impurities that may inhibit the reaction. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to decomposition of reactants or products.[1] |
| Incorrect Solvent | The choice of solvent is crucial. Polar aprotic solvents like DMF and DMSO are commonly used and often give high yields.[1] Optimize the solvent system based on the specific substrate and catalyst. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions of Azide | Ensure precise stoichiometric control of sodium azide. Quench any residual azide carefully with a mild acid at the end of the reaction in a well-ventilated fume hood. |
| Decomposition of Reactants or Products | Avoid excessively high temperatures or prolonged reaction times, which can lead to thermal decomposition.[1] |
| "Schmidt-like" Reaction | In some cases, unexpected impurities can form through alternative reaction pathways. Isolate and characterize unknown impurities using techniques like LC-MS, HRMS, and NMR to understand their formation mechanism and adjust reaction conditions accordingly. |
| Residual Starting Materials | Drive the reaction to completion by optimizing reaction time, temperature, or catalyst loading. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Highly Soluble in the Reaction Solvent | After the reaction, quench with an appropriate acidic solution to protonate the tetrazole, which may facilitate its precipitation or extraction into an organic solvent. |
| "Oiling Out" During Crystallization | This can be caused by impurities or rapid cooling. Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool slowly. Seeding with a pure crystal can also induce proper crystallization. |
| Co-elution with Impurities During Chromatography | Optimize the chromatography conditions, such as the solvent system (mobile phase) and the stationary phase. A change in pH of the mobile phase can sometimes improve separation. |
| Product is a Salt | Acidify the solution to protonate the tetrazole, making it less polar and easier to extract into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 5-substituted-1H-tetrazoles?
A1: The [2+3] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide (NaN₃), is the most prevalent and well-established method for the large-scale synthesis of 5-substituted-1H-tetrazoles.[1]
Q2: What are the primary safety concerns when working with azides on a large scale?
A2: The primary safety concerns are the high toxicity of sodium azide and the potential for the in-situ formation of highly explosive and volatile hydrazoic acid (HN₃), especially in the presence of acids.[2] Heavy metal azides, which can be formed if sodium azide comes into contact with certain metals, are also shock-sensitive explosives. It is crucial to handle all azides with extreme caution in a well-ventilated fume hood and to avoid contact with incompatible materials.[2]
Q3: Are there safer alternatives to using sodium azide or hydrazoic acid?
A3: Yes, several alternatives have been developed to mitigate the risks associated with hydrazoic acid. These include the use of trimethylsilyl azide (TMSN₃) and the development of azide-free synthetic routes, such as those using diformylhydrazine. Continuous flow microreactors also offer a safer way to handle hazardous reactions by minimizing the volume of reactants at any given time.
Q4: How can I minimize the formation of hydrazoic acid during the reaction?
A4: The formation of hydrazoic acid can be minimized by controlling the pH of the reaction mixture. Using zinc salts as catalysts in water has been shown to be an effective and safer procedure.[3] Performing the reaction under neutral or slightly basic conditions can also suppress the formation of HN₃.
Q5: What are the key parameters to consider when optimizing the reaction conditions for a scale-up synthesis?
A5: Key parameters to optimize include the choice of catalyst, solvent, reaction temperature, and reaction time. The stoichiometry of the reactants, particularly the amount of sodium azide, should be carefully controlled. For scale-up, mixing efficiency and heat transfer become critical factors that need to be considered to ensure consistent results and safety.
Data Presentation
Table 1: Effect of Solvent on the Yield of 5-phenyl-1H-tetrazole
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 15 |
| 2 | Methanol | 65 | 12 | 20 |
| 3 | Acetonitrile | 82 | 12 | 50 |
| 4 | DMF | 110 | 12 | 80 |
| 5 | DMSO | 110 | 12 | 99 |
Reaction conditions: benzonitrile (1 mmol), sodium azide (1.2 equiv), Co(II)-complex catalyst (1 mol%). Data sourced from[1].
Table 2: Influence of Catalyst on the Yield of 5-substituted-1H-tetrazoles
| Entry | Nitrile | Catalyst | Yield (%) |
| 1 | Benzonitrile | CoY Zeolite | 92 |
| 2 | 4-Methoxybenzonitrile | CoY Zeolite | 95 |
| 3 | 4-Chlorobenzonitrile | CoY Zeolite | 90 |
| 4 | Phenylacetonitrile | CoY Zeolite | 85 |
| 5 | Benzonitrile | Pd-SMTU@boehmite | 94 |
| 6 | 4-Methylbenzonitrile | Pd-SMTU@boehmite | 96 |
Data for CoY Zeolite sourced from[4]. Data for Pd-SMTU@boehmite sourced from[5].
Table 3: Potential Impurities and Analytical Detection Methods
| Impurity Type | Potential Source | Recommended Analytical Technique(s) |
| Unreacted Nitrile | Incomplete reaction | HPLC, GC-MS, NMR |
| Residual Sodium Azide | Excess reagent | IC (Ion Chromatography) |
| Hydrazoic Acid | Reaction of azide with acid | (Handle with extreme care) Derivatization followed by GC-MS |
| Isomeric Tetrazoles | Non-regioselective cycloaddition | HPLC, LC-MS, NMR |
| Amide/Carboxylic Acid | Hydrolysis of nitrile starting material | HPLC, LC-MS, IR |
| "Schmidt-like" Adducts | Unexpected side reaction | LC-MS, HRMS, NMR |
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted-1H-Tetrazoles via [2+3] Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Organic nitrile (1.0 mmol)
-
Sodium azide (1.2 - 1.5 mmol)
-
Catalyst (e.g., ZnCl₂, Co(II) complex, Silica Sulfuric Acid, 0.1 - 1 mol%)
-
Solvent (e.g., DMF, DMSO, 3-5 mL)
-
Dilute Hydrochloric Acid (e.g., 2M HCl)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic nitrile (1.0 mmol), sodium azide (1.2-1.5 mmol), and the chosen catalyst.
-
Solvent Addition: Add the solvent (e.g., DMF or DMSO, 3-5 mL) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for the required time. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
In a well-ventilated fume hood, slowly add dilute hydrochloric acid to the aqueous mixture to adjust the pH to ~2-3. This step protonates the tetrazole and quenches any unreacted sodium azide.
-
If the product precipitates, collect the solid by filtration, wash it with cold water, and dry it under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for scale-up synthesis of tetrazoles.
Caption: Decision tree for safety protocols when handling azide reagents.
References
- 1. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Safe Handling of Hazardous Reagents in Tetrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on the safe handling of hazardous reagents commonly used in tetrazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides step-by-step solutions for common safety-related issues that may arise during tetrazole synthesis.
Issue 1: Accidental Spill of Sodium Azide Powder
-
Q1: I've spilled solid sodium azide in the fume hood. What is the correct cleanup procedure?
-
A1: Small spills of solid sodium azide within a fume hood should be managed carefully to avoid dust formation.[1] First, ensure you are wearing appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[1] Gently cover the spill with a cloth dampened with a slightly basic aqueous solution (pH > 9) to prevent dust from becoming airborne.[2] Carefully sweep up the dampened material using non-sparking tools, such as a plastic or ceramic spatula, and place it into a clearly labeled, non-metal container for hazardous waste disposal.[1][2][3] The area of the spill should then be thoroughly wiped with a damp cloth, followed by a final cleaning with soap and water.[1] If the spill is large or occurs outside of a fume hood, evacuate the area immediately, alert others, and call emergency services.[1]
Issue 2: Unexpected Gas Evolution During Reaction
-
Q2: My tetrazole synthesis reaction is producing gas unexpectedly. What could be the cause and what should I do?
-
A2: Unexpected gas evolution during a reaction involving azides is a serious concern and could indicate the formation of highly toxic and explosive hydrazoic acid (HN₃) gas.[1][4] This typically occurs when sodium azide comes into contact with acidic conditions.[4][5]
-
Immediate Actions:
-
Ensure the reaction is being conducted in a properly functioning chemical fume hood with the sash lowered.[1]
-
Do not attempt to dismantle the apparatus.
-
If the gas evolution is vigorous, evacuate the immediate area and notify colleagues.
-
-
Troubleshooting Steps:
-
Check the pH: If possible and safe to do so, check the pH of the reaction mixture. The formation of hydrazoic acid is favored in acidic conditions.[6] Maintaining a basic pH can help to minimize its formation.[7]
-
Review Reagents: Ensure that no acidic reagents were inadvertently added to the reaction mixture. Even trace amounts of acid can lead to the formation of hydrazoic acid.[8][9]
-
Future Prevention: For future reactions, consider using buffered systems or reaction conditions that have been specifically designed to minimize the formation of hydrazoic acid, such as using triethylamine hydrochloride as a buffer.[7][10] Continuous flow synthesis is another approach that can significantly reduce the hazards associated with hydrazoic acid by minimizing the volume of hazardous material at any given time.[8][9]
-
-
Issue 3: Accidental Contact with Azide-Containing Solutions
-
Q3: I've accidentally splashed a solution containing sodium azide on my skin/in my eyes. What are the first aid procedures?
-
A3: Sodium azide is highly toxic and can be rapidly absorbed through the skin.[1][4] Immediate and thorough decontamination is crucial.
-
Skin Contact: Immediately go to the nearest emergency shower and rinse the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Remove all contaminated clothing while under the shower.[4][11] Seek immediate medical attention.[4][11]
-
Eye Contact: Immediately proceed to the nearest eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[1][11]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling of reagents in tetrazole synthesis.
-
Q4: What are the primary hazards associated with sodium azide and organic azides?
-
A4: Both inorganic and organic azides are highly reactive and hazardous materials.[5]
-
Toxicity: Azides are highly toxic, with a toxicity comparable to that of cyanide.[4][12] Exposure can occur through inhalation, ingestion, or skin absorption, affecting the central nervous system and brain.[1][4][5]
-
Explosivity: Azides can be explosive and are sensitive to shock, friction, heat, and light.[5][13] They can decompose violently.[5] Organic azides, in particular, are known to be energetically unstable.[12]
-
Formation of Hydrazoic Acid: In the presence of acids, sodium azide rapidly forms hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[1][4]
-
Formation of Shock-Sensitive Metal Azides: Azides react with heavy metals such as lead, copper, silver, and mercury to form highly shock-sensitive and explosive metal azides.[1][3][12] This is a critical consideration for both reaction setup and waste disposal.
-
-
Q5: What personal protective equipment (PPE) is necessary when working with hazardous reagents for tetrazole synthesis?
-
A5: Appropriate PPE is essential to minimize exposure to hazardous reagents.
-
Standard PPE: Always wear standard laboratory attire, including a lab coat, long pants, and closed-toe shoes.[1]
-
Eye Protection: Chemical safety goggles are mandatory.[2][3] When there is a risk of splashing, a face shield should be worn in addition to goggles.[13]
-
Gloves: Nitrile gloves are required.[1] It is often recommended to double-glove, especially when handling concentrated solutions or the solid powder.[1]
-
Respiratory Protection: When handling solid sodium azide or in any situation where dust or vapors of hazardous materials may be generated, work must be conducted in a certified chemical fume hood.[1][11]
-
-
Q6: What are the proper storage procedures for azide compounds?
-
A6: Proper storage is crucial to prevent accidents.
-
Containers: Store azides in tightly sealed, clearly labeled containers.[13] Plastic or plastic-coated amber containers are preferred to avoid contact with metal and light.[5]
-
Location: Store in a cool, dry, and well-ventilated area, away from heat sources and light.[1][13] Synthesized organic azides should be stored at or below room temperature (e.g., -18°C).[5][12][13]
-
Incompatible Materials: Store azides separately from incompatible materials, especially acids, heavy metals and their salts, halogenated solvents, and strong oxidizing agents.[1][4][5][12] Avoid storing on metal shelves.[1]
-
-
Q7: How should I handle waste containing residual azides?
-
A7: Azide-containing waste must be managed carefully to prevent the formation of explosive compounds.
-
Dedicated Waste Container: Use a dedicated and clearly labeled waste container for all azide-containing materials.[3][13]
-
Avoid Metal Contamination: Ensure that the waste stream does not come into contact with heavy metals. For example, never dispose of azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[3]
-
Quenching: Before disposal, it is often necessary to quench (destroy) residual azides in the reaction mixture. This should be done following a validated and safe protocol.
-
Experimental Protocols
Protocol 1: Safe Quenching of Residual Sodium Azide
This protocol describes a method for quenching dilute solutions of sodium azide (≤5%). This procedure must be performed in a chemical fume hood.[1][3]
Materials:
-
Aqueous solution of sodium azide (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Three-necked flask equipped with a stirrer, addition funnel, and an outlet vented to the fume hood
-
pH paper
Procedure:
-
Place the aqueous solution containing no more than 5% sodium azide into the three-necked flask with a stir bar.
-
With continuous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched (a 40% excess).[3]
-
Slowly add a 20% aqueous solution of sulfuric acid via the addition funnel until the reaction mixture is acidic, as indicated by pH paper. Caution: The order of addition is critical. Adding acid before the sodium nitrite can generate dangerous amounts of hydrazoic acid. [3]
-
Stir the reaction mixture for at least one hour to ensure complete destruction of the azide.
-
Neutralize the solution with a dilute sodium hydroxide (NaOH) solution to a pH between 6 and 9 before disposal as hazardous waste.[3]
Quantitative Data Summary
Table 1: Stability Guidelines for Organic Azides
| Guideline | Description | Reference |
| Carbon to Nitrogen Ratio (C/N) | The number of nitrogen atoms should generally not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities, stored at low temperatures, and used or quenched promptly. | [5] |
| Rule of Six | There should be at least six carbon atoms for each energetic functional group (e.g., azide, nitro). This provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions. | [5] |
Table 2: Incompatible Materials with Azides
| Incompatible Material | Hazard | Reference |
| Acids | Forms highly toxic and explosive hydrazoic acid (HN₃). | [1][4][5] |
| Heavy Metals (e.g., copper, lead, silver, mercury) | Forms highly shock-sensitive and explosive heavy metal azides. | [1][3][12] |
| Halogenated Solvents (e.g., dichloromethane, chloroform) | Can form extremely unstable di- and tri-azidomethane. | [2][5][12] |
| Carbon Disulfide, Bromine, Nitric Acid, Dimethyl Sulfate | Reacts violently. | [1][3] |
Visualizations
Caption: A workflow for the safe handling of azide reagents in tetrazole synthesis.
Caption: Relationship between hazards, reagents, and control measures.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 7. chimia.ch [chimia.ch]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 13. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Resolving Complex NMR Spectra of 3-(1H-Tetrazol-5-yl)benzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1H-tetrazol-5-yl)benzoic acid derivatives. Navigating the complexities of their NMR spectra is crucial for accurate structural elucidation and successful drug discovery efforts.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of a this compound derivative overlapping and difficult to interpret?
A1: The aromatic protons on the benzoic acid ring are often in similar chemical environments, leading to closely spaced or overlapping multiplets in the ¹H NMR spectrum. The electron-withdrawing nature of both the carboxylic acid and the tetrazole ring can further deshield these protons, compressing them into a narrow region of the spectrum.[1][2] This is a common challenge with polysubstituted benzene rings.
Q2: I'm not sure if I've synthesized the 1H-tetrazole or the 2H-tetrazole tautomer. How can I use NMR to distinguish them?
A2: While ¹H NMR may show slight differences in the chemical shift of the tetrazole proton (if observable), ¹³C and ¹⁵N NMR are generally more informative for distinguishing between the N1- and N2-substituted tetrazole isomers. The chemical shift of the tetrazole carbon and the nitrogen atoms will be different for each tautomer. Advanced techniques like HMBC, which show long-range correlations between protons and carbons (or nitrogens), can be definitive. For example, a correlation between the tetrazole proton and the carbon of the benzoic acid ring would help establish the connectivity.
Q3: The carboxylic acid proton is not visible in my ¹H NMR spectrum. Is this normal?
A3: Yes, the carboxylic acid proton is often broad and may exchange with residual water in the NMR solvent (especially in DMSO-d₆ if not scrupulously dried), leading to its disappearance or significant broadening.[1] To confirm its presence, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton signal should disappear.
Q4: What is a good starting point for assigning the aromatic proton signals?
A4: Start by considering the electronic effects of the substituents. The proton ortho to the carboxylic acid group (at the 2-position) is typically the most deshielded due to the strong electron-withdrawing and anisotropic effects of the carbonyl group. Protons ortho to the tetrazole ring will also be deshielded. 2D NMR techniques like COSY (Correlation Spectroscopy) are invaluable for identifying neighboring protons (J-coupling).
Q5: How can I be certain about my carbon signal assignments in the ¹³C NMR spectrum?
A5: Due to symmetry, you may observe fewer than the expected number of aromatic carbon signals for some substitution patterns.[1] For unambiguous assignment, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This allows you to "walk" through the carbon skeleton of your molecule.
Troubleshooting Guides
Problem 1: Severe Overlap of Aromatic Proton Signals in 1D ¹H NMR
Solution:
-
Change the NMR Solvent: A simple and often effective first step is to re-run the spectrum in a different deuterated solvent.[2] Solvents with different polarities or aromatic solvents like benzene-d₆ can induce differential shifts in the proton resonances, potentially resolving the overlap.
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals, often leading to better resolution.
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the aromatic ring.
-
TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a coupled spin system, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to its directly attached carbon, providing valuable information for both ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Problem 2: Broad or Poorly Resolved Peaks
Solution:
-
Check Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Try diluting your sample.
-
Ensure Sample Purity: Paramagnetic impurities can cause significant line broadening. Ensure your sample is sufficiently pure.
-
Optimize Shimming: Poor shimming of the magnetic field will result in broad and distorted peaks. Re-shim the spectrometer carefully.
-
Consider Dynamic Processes: If the broadening is temperature-dependent, it could be due to dynamic processes such as conformational exchange or tautomerism. Acquiring spectra at different temperatures (VT-NMR) can help to investigate this.
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, consider adding a small amount of an internal standard like tetramethylsilane (TMS).
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures. For ¹³C, a sufficient number of scans should be used to obtain a good signal-to-noise ratio.
Protocol 2: D₂O Exchange for Identification of Labile Protons
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a protic solvent like DMSO-d₆ or Methanol-d₄.
-
D₂O Addition: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube and shake gently to ensure thorough mixing.
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Re-acquisition: Re-acquire the ¹H NMR spectrum.
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Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (e.g., -COOH, -NH, -OH) will have disappeared or significantly decreased in intensity in the second spectrum.
Protocol 3: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)
These experiments are typically performed using standard pre-defined parameter sets on modern NMR spectrometers.
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Sample Preparation: Prepare a relatively concentrated and pure sample as described in Protocol 1 to ensure good signal-to-noise in a reasonable time.
-
¹H Spectrum: Acquire a standard high-quality 1D ¹H spectrum first. This is used to determine the spectral width for the 2D experiments.
-
Select 2D Experiment: Choose the desired 2D experiment (e.g., COSY, HSQC, HMBC) from the spectrometer's experiment library.
-
Set Parameters: The default parameters are often a good starting point. Key parameters to consider are the spectral widths in both dimensions and the number of scans. For HMBC, the long-range coupling delay can be optimized based on the expected J-couplings (typically 5-10 Hz).
-
Acquisition and Processing: Run the experiment. The acquisition time can range from minutes to several hours depending on the sample concentration and the desired resolution. Process the 2D data using the appropriate software.
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for this compound and related substituted derivatives. Note: Data is compiled from various sources and should be used as a general guide. Actual chemical shifts will vary depending on the specific substitution pattern and the solvent used.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Position | Unsubstituted | 4-Chloro | 4-Methyl | 4-Methoxy |
| H-2 | ~8.4 - 8.6 | ~8.5 - 8.7 | ~8.3 - 8.5 | ~8.3 - 8.5 |
| H-4 | ~8.2 - 8.4 | - | ~7.4 - 7.6 | ~7.1 - 7.3 |
| H-5 | ~7.7 - 7.9 | ~7.8 - 8.0 | ~7.4 - 7.6 | ~7.1 - 7.3 |
| H-6 | ~8.1 - 8.3 | ~8.2 - 8.4 | ~8.0 - 8.2 | ~8.0 - 8.2 |
| Tetrazole-H | ~9.5 - 10.5 | ~9.6 - 10.6 | ~9.4 - 10.4 | ~9.4 - 10.4 |
| -COOH | ~13.0 - 14.0 | ~13.1 - 14.1 | ~12.9 - 13.9 | ~12.8 - 13.8 |
| -CH₃ | - | - | ~2.4 | - |
| -OCH₃ | - | - | - | ~3.9 |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Position | Unsubstituted | 4-Chloro | 4-Methyl | 4-Methoxy |
| C-1 | ~131 - 133 | ~130 - 132 | ~128 - 130 | ~123 - 125 |
| C-2 | ~130 - 132 | ~131 - 133 | ~130 - 132 | ~132 - 134 |
| C-3 | ~134 - 136 | ~135 - 137 | ~134 - 136 | ~134 - 136 |
| C-4 | ~129 - 131 | ~138 - 140 | ~144 - 146 | ~163 - 165 |
| C-5 | ~130 - 132 | ~129 - 131 | ~130 - 132 | ~114 - 116 |
| C-6 | ~128 - 130 | ~130 - 132 | ~129 - 131 | ~131 - 133 |
| Tetrazole-C | ~154 - 156 | ~154 - 156 | ~154 - 156 | ~154 - 156 |
| -COOH | ~167 - 169 | ~166 - 168 | ~167 - 169 | ~167 - 169 |
| -CH₃ | - | - | ~21 - 22 | - |
| -OCH₃ | - | - | - | ~55 - 56 |
Visualizations
Caption: Experimental workflow for NMR analysis of this compound derivatives.
References
methods for preventing the degradation of tetrazole compounds during synthesis
Welcome to the Technical Support Center for Tetrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the prevention of tetrazole compound degradation during synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of tetrazole compounds and offers potential solutions.
Issue 1: Low or No Product Yield in [3+2] Cycloaddition Reactions
-
Symptom: After performing a [3+2] cycloaddition of a nitrile with an azide source, TLC or NMR analysis shows a low yield of the desired tetrazole product, with a significant amount of starting material remaining.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | The choice and amount of catalyst are crucial. For the synthesis of 5-substituted-1H-tetrazoles, various catalysts can be employed. Consider screening different catalysts such as Zinc Bromide (ZnBr₂), Copper(I) Oxide (Cu₂O), or Silica Sulfuric Acid. Ensure the catalyst is fresh and used in the recommended stoichiometric or catalytic amount. For instance, Zn(II) salts are often used in stoichiometric amounts (50 mol%) for efficient synthesis.[1] |
| Inappropriate Solvent | The polarity and aprotic/protic nature of the solvent can significantly impact the reaction rate and yield. Dimethylformamide (DMF) is a commonly used solvent for this reaction. Other solvents like DMSO or even water can be effective depending on the specific substrates and catalyst used.[2] It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific reaction. |
| Reaction Temperature Too Low | The cycloaddition reaction often requires elevated temperatures to proceed at a reasonable rate. Typical reaction temperatures range from 100 to 140 °C. If the reaction is sluggish, consider increasing the temperature incrementally, while monitoring for potential side product formation.[2] |
| Presence of Water (for moisture-sensitive reagents) | While some protocols utilize aqueous conditions, others require anhydrous environments, especially when using moisture-sensitive catalysts or reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen method specifies. |
| Steric Hindrance | Bulky substituents on the nitrile can sterically hinder the approach of the azide, leading to lower yields. In such cases, longer reaction times, higher temperatures, or the use of a more active catalyst might be necessary. |
Issue 2: Degradation of the Tetrazole Product During Work-up or Purification
-
Symptom: The desired tetrazole is formed in the reaction mixture, but significant degradation occurs during the work-up (e.g., acidification, extraction) or purification (e.g., column chromatography).
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Acid-Catalyzed Degradation | Tetrazole rings can be susceptible to degradation under strongly acidic conditions, especially at elevated temperatures. When acidifying the reaction mixture to protonate the tetrazole for precipitation or extraction, use a dilute acid (e.g., 1N HCl) and perform the addition at low temperatures (e.g., 0 °C). Minimize the exposure time to acidic conditions.[3] |
| Base-Catalyzed Degradation | Similarly, strong basic conditions can lead to degradation. During extractions with basic solutions (e.g., saturated sodium bicarbonate), use the minimum necessary concentration and avoid prolonged contact. |
| Thermal Degradation on Silica Gel | Some tetrazole compounds can be unstable on silica gel, especially if residual acid or base is present on the column. To mitigate this, neutralize the crude product before chromatography. Alternatively, consider using a less acidic stationary phase like alumina or a different purification method such as recrystallization. |
| Oxidation | If the tetrazole or its substituents are sensitive to oxidation, exposure to air during work-up and purification can lead to degradation. Consider performing the work-up and purification under an inert atmosphere (e.g., Nitrogen or Argon). The addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the solvents used for chromatography may also be beneficial. |
Issue 3: Formation of Isomeric Products
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Symptom: In the synthesis of N-substituted tetrazoles, a mixture of 1-substituted and 2-substituted isomers is obtained.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Lack of Regiocontrol in Alkylation | The alkylation of 5-substituted-1H-tetrazoles can occur on either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers. The regioselectivity is influenced by the nature of the substituent on the tetrazole ring, the alkylating agent, the solvent, and the reaction conditions. |
| Use of Protecting Groups | To achieve regioselective synthesis, a protecting group strategy is often employed. The use of a protecting group, such as the trityl (Tr) or p-methoxybenzyl (PMB) group, can direct the substitution to a specific nitrogen atom. The protecting group can then be removed in a subsequent step. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for tetrazole degradation during synthesis?
A1: Tetrazole compounds can degrade through several pathways, including:
-
Thermal Decomposition: At elevated temperatures, the tetrazole ring can fragment, often with the extrusion of nitrogen gas (N₂). The decomposition temperature varies depending on the substituents on the ring. For example, some phenyl tetrazoles decompose at temperatures between 190-240 °C.
-
Acid/Base Hydrolysis: Both strong acids and bases can catalyze the cleavage of the tetrazole ring or sensitive functional groups attached to it.
-
Photolysis: Exposure to UV light can induce photochemical transformations and degradation of the tetrazole ring.
-
Oxidation: The tetrazole ring or its substituents can be susceptible to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen at elevated temperatures.
Q2: How can I minimize thermal degradation during my synthesis?
A2: To minimize thermal degradation, it is crucial to carefully control the reaction temperature and duration. Use the lowest effective temperature for the reaction to proceed at a reasonable rate. For purifications of thermally sensitive compounds, consider techniques that do not require high temperatures, such as recrystallization from a suitable solvent at a lower temperature or flash chromatography at room temperature.
Q3: What is the role of a protecting group in preventing degradation?
A3: Protecting groups, such as the trityl (Tr) or tert-butyloxycarbonyl (Boc) group, are used to temporarily block a reactive site on the tetrazole ring (typically one of the nitrogen atoms).[4] This prevents unwanted side reactions at that position during subsequent synthetic steps and can enhance the overall stability of the molecule. The protecting group is then removed under specific conditions that do not affect the rest of the molecule. For example, the Boc group can be removed with trifluoroacetic acid (TFA).[4]
Q4: Can antioxidants be used to prevent degradation?
A4: Yes, for tetrazole compounds susceptible to oxidative degradation, the addition of an antioxidant can be beneficial. Common antioxidants used in organic synthesis include Butylated Hydroxytoluene (BHT) and ascorbic acid. These can be added in small amounts to the reaction mixture or during work-up and purification to scavenge free radicals and prevent oxidation. A comparative study on the antioxidant activity of ascorbic acid and BHT has shown that BHT can have stronger antioxidant activity in certain systems.[5][6][7]
Q5: How does pH affect the stability of tetrazole compounds?
A5: The stability of tetrazole compounds can be highly dependent on the pH of the solution. Both acidic and basic conditions can promote degradation. The acidic nature of the tetrazole ring itself (pKa around 4-5, similar to carboxylic acids) means that it will be deprotonated in basic solutions, which can affect its reactivity and stability.[8] It is generally recommended to maintain a pH in the neutral range (around 6-8) during work-up and storage, unless the specific compound has been shown to be more stable at a different pH. A kinetic study on the hydrolysis of phenyl hydrogen maleates showed a linear Brønsted-type plot, indicating that the rate of hydrolysis is dependent on the acidity of the leaving group, a principle that can be relevant to the stability of substituted tetrazoles under acidic conditions.[9]
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies on tetrazole synthesis, offering insights into the impact of different catalysts and reaction conditions on product yields.
Table 1: Yields of 5-Substituted-1H-Tetrazoles using Nano-TiCl₄.SiO₂ Catalyst [10]
| Entry | Nitrile | Product | Time (h) | Yield (%) |
| 1 | Benzonitrile | 5-Phenyl-1H-tetrazole | 2 | 95 |
| 2 | 2-Pyridinecarbonitrile | 5-(Pyridin-2-yl)-1H-tetrazole | 1.5 | 98 |
| 3 | 3-Hydroxybenzonitrile | 5-(3-Hydroxyphenyl)-1H-tetrazole | 3 | 85 |
| 4 | 4-Nitrobenzonitrile | 5-(4-Nitrophenyl)-1H-tetrazole | 1 | 97 |
Table 2: Thermal Decomposition Temperatures of 5-Aminotetrazole Derivatives [11]
| Compound | Onset Decomposition Temp (°C) at 1.0 °C/min | Peak Decomposition Temp (°C) at 1.0 °C/min | Heat Release (J/g) |
| Tetrazene | 118.6 | 126.3 | 1037 |
| MTX-1 | 167.7 | 191.1 | 1829 |
Table 3: Yields of 5-Substituted-1H-Tetrazoles using Zn(OAc)₂·2H₂O Catalyst [4]
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-Phenyl-1H-tetrazole | 6 | 92 |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-1H-tetrazole | 5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)-1H-tetrazole | 7 | 88 |
| 4 | 2-Naphthaldehyde | 5-(Naphthalen-2-yl)-1H-tetrazole | 6 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition using a Nano-TiCl₄.SiO₂ Catalyst [10]
-
To a mixture of the nitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL), add nano-TiCl₄.SiO₂ (0.1 g).
-
Reflux the reaction mixture for the time specified for the substrate (typically 1-3 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.
-
To the filtrate, add ice-cold water and 4N HCl (5 mL) to precipitate the product.
-
Collect the solid product by filtration and wash with cold chloroform.
-
Dry the product to obtain the pure 5-substituted-1H-tetrazole.
Protocol 2: General Procedure for the Deprotection of N-Boc Protected Tetrazoles [4]
-
Dissolve the N-Boc protected tetrazole derivative in trifluoroacetic acid (TFA).
-
Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the TFA under reduced pressure.
-
The crude product mixture, which may contain the desired deprotected tetrazole and a tert-butylated tetrazole byproduct, can be separated by High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for the synthesis of 5-substituted-1H-tetrazoles.
Caption: Common degradation pathways for tetrazole compounds.
Caption: Strategies for preventing tetrazole degradation during synthesis.
References
- 1. soran.edu.iq [soran.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. A kinetic study of competing fragmentation and hydrolyses of phenyl hydrogen α-hydroxyiminobenzylphosphonate—a case of acid mediated inhibition of acid catalysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)-1H-tetrazole) Cobalt Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic and theoretical studies on the mechanism of intramolecular catalysis in phenyl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.org.za [scielo.org.za]
- 11. Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03479A [pubs.rsc.org]
selecting optimal solvents for the recrystallization of substituted benzoic acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting optimal solvents and troubleshooting the recrystallization of substituted benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most important factor to consider when selecting a recrystallization solvent?
A1: The ideal solvent is one in which the substituted benzoic acid is highly soluble at elevated temperatures and poorly soluble at room temperature or colder. This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities.
Q2: How do substituents on the benzoic acid ring affect solvent selection?
A2: The nature of the substituent group (e.g., -NO₂, -NH₂, -OH, -Cl, -CH₃) significantly influences the polarity of the molecule.
-
Polar groups like nitro (-NO₂), amino (-NH₂), and hydroxyl (-OH) increase the compound's polarity, generally favoring more polar solvents such as ethanol, methanol, or water.
-
Nonpolar groups like methyl (-CH₃) or halogens (-Cl, -Br) decrease the polarity, often requiring less polar solvents like toluene or a mixed solvent system.
Q3: What is a "solvent pair" and when should I use one?
A3: A solvent pair is a mixture of two miscible solvents, one in which the compound is readily soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent"). This technique is employed when no single solvent provides the desired temperature-solubility profile. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating the onset of crystallization.
Q4: My compound has colored impurities. How can I remove them?
A4: For colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal adsorbs the colored compounds. However, use it sparingly as it can also adsorb some of your product, leading to a lower yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve | 1. Inappropriate solvent: The solvent may be too nonpolar for a polar compound or vice versa. 2. Insufficient solvent: Not enough solvent has been added to dissolve the compound, even at elevated temperatures. | 1. Select a more appropriate solvent based on the polarity of your substituted benzoic acid. 2. Add more hot solvent in small increments until the solid dissolves. If a large volume is required, the solvent is likely a poor choice. |
| "Oiling out" (liquid droplets form instead of crystals) | 1. High concentration of impurities: Impurities can depress the melting point of the compound. 2. Solution is too concentrated: The compound is coming out of solution above its melting point. 3. Cooling is too rapid. | 1. Try to purify the sample by another method first, or proceed with the recrystallization and repeat if necessary. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 3. Insulate the flask to slow the cooling rate. |
| No crystals form upon cooling | 1. Solution is too dilute: Too much solvent was used. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. | 1. Boil off some of the solvent to increase the concentration and then allow it to cool again. 2. Induce crystallization by: a) Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. b) Seeding: Add a tiny crystal of the pure compound to the solution. |
| Very low yield of purified crystals | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration. 3. Washing with a solvent at the wrong temperature: Using a room-temperature or warm solvent to wash the crystals will dissolve some of the product. | 1. Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to obtain a second crop of crystals. 2. Preheat the filtration apparatus (funnel and flask) with hot solvent before filtering the solution. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Solvent Suitability for Substituted Benzoic Acids
The following table provides a general guide for selecting a starting solvent for the recrystallization of various substituted benzoic acids. The ideal solvent must be determined experimentally.
| Substituent Group | Example Compound | Generally Suitable Solvents | Generally Unsuitable Solvents |
| Nitro (-NO₂) / Methyl (-CH₃) | 4-Methyl-3-nitrobenzoic acid | Ethanol, Acetone | Water, Hexane |
| Amino (-NH₂) / Chloro (-Cl) | 2-Amino-6-chlorobenzoic acid | N-methyl pyrrolidone (NMP), Ethanol, Ethyl Acetate | Cyclohexane, Water |
| Hydroxy (-OH) | 2-Hydroxybenzoic acid (Salicylic Acid) | Water, Ethanol, Acetone | Carbon Tetrachloride, Hexane |
| Chloro (-Cl) | 2-Chlorobenzoic acid | Ethanol, Diethyl Ether, Hot Water | Cold Water |
| Methyl (-CH₃) | m-Toluic acid | Ethanol, Ether, Boiling Water | Cold Water |
Quantitative Solubility Data
The following table summarizes the solubility of selected substituted benzoic acids in various solvents. This data can be used to guide solvent selection based on the desired temperature-dependent solubility profile.
| Compound | Solvent | Temperature (°C) | Solubility (g / 100 mL) |
| 2-Hydroxybenzoic Acid | Water | 25 | 0.25[1] |
| Water | 100 | 7.78[1] | |
| Ethanol | 25 | High | |
| m-Toluic Acid | Water | 15 | ~0.085[2] |
| Water | 100 | ~1.67[2] | |
| Ethanol | Room Temp. | Soluble[2] | |
| 2-Chlorobenzoic Acid | Water | Cold | ~0.11 |
| Water | Hot | Soluble | |
| Ethanol | Room Temp. | Freely Soluble | |
| p-Toluic Acid | Water | Hot | Sparingly Soluble[3] |
| Acetone | Room Temp. | Soluble[3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 2-Hydroxybenzoic Acid
This protocol describes the purification of 2-hydroxybenzoic acid (salicylic acid) using water as the solvent.[1][4]
Materials:
-
Crude 2-hydroxybenzoic acid
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude 2-hydroxybenzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot distilled water to the flask while heating on a hot plate.
-
Continue adding small portions of hot water until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.
-
If insoluble impurities are present (or if charcoal was added), perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 20 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Allow the crystals to dry completely before weighing and determining the melting point.
Protocol 2: Two-Solvent Recrystallization
This protocol provides a general method for recrystallization using a solvent pair, for instance, when a compound is too soluble in one solvent and insoluble in another.[5][6]
Materials:
-
Crude substituted benzoic acid
-
"Good" solvent (e.g., ethanol, acetone)
-
"Poor" solvent (e.g., water, hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolve the crude substituted benzoic acid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
If necessary, perform a hot gravity filtration to remove any insoluble impurities.
-
While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystallization is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold mixture of the two solvents.
-
Dry the purified crystals.
Visualizations
Caption: A workflow diagram for selecting an optimal recrystallization solvent system.
Caption: A logical workflow for troubleshooting common recrystallization problems.
References
Technical Support Center: Addressing Poor Solubility in Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to poor solubility during the synthesis and purification of chemical compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: My compound has precipitated unexpectedly during a synthetic reaction.
-
Question: What are the common causes of sudden compound precipitation during a reaction, and how can I resolve this?
-
Answer: Unforeseen precipitation of a synthesis intermediate can be attributed to several factors.[1] A primary reason is a change in the solvent environment; as the reaction progresses, the formation of products and byproducts can alter the polarity of the reaction mixture, leading to a decrease in the solubility of your intermediate.[1] Temperature fluctuations are another common cause, as the solubility of many organic compounds is temperature-dependent.[1] For compounds with ionizable functional groups, a shift in the pH of the reaction mixture can significantly impact their solubility.[1] Finally, as the concentration of your intermediate increases, it may exceed its solubility limit in the chosen solvent system.[1]
To redissolve the precipitate, you can try gently heating the mixture, provided your compound is thermally stable. Adding a co-solvent that is a good solvent for your compound can also help. If the issue is pH-related, careful adjustment of the pH might be necessary. To prevent this in future reactions, consider using a solvent system with a higher solubilizing power for your intermediate or running the reaction at a more dilute concentration.
Issue 2: My purified compound won't dissolve for the next synthetic step or for analysis.
-
Question: I have isolated my compound, but now it is insoluble in the solvent required for the subsequent reaction or for analytical characterization. What can I do?
-
Answer: This is a common challenge, especially with crystalline solids. The first step is to try a range of solvents, guided by the principle of "like dissolves like." If your compound is non-polar, explore non-polar solvents, and vice versa for polar compounds. If a single solvent is ineffective, a co-solvent system, which is a mixture of two or more miscible solvents, can be employed.[2] For example, the addition of a water-miscible organic solvent can significantly increase the aqueous solubility of a lipophilic compound.[3] Gentle heating or sonication can also aid in dissolution. If these methods fail, you may need to consider a chemical modification of your compound to a more soluble form, such as converting it to a salt if it has acidic or basic properties.[4]
Issue 3: During purification by column chromatography, my compound is precipitating on the column or in the collection tubes.
-
Question: My compound is precipitating during flash column chromatography. How can I prevent this and recover my product?
-
Answer: Precipitation during column chromatography can occur when the compound has different solubility in the mobile phase compared to the initial reaction mixture.[5] As the compound separates from impurities, its concentration in the mobile phase may exceed its solubility, especially as the solvent polarity changes during a gradient elution.[5]
To prevent this, you can add a co-solvent to your mobile phase that is a good solvent for your compound.[5] This can be done by either adding it directly to your mobile phase solvents or by using a third solvent pump to introduce it isocratically during the gradient.[5] If precipitation has already occurred on the column, you may be able to redissolve it by flushing the column with a stronger solvent. If the compound has precipitated in the collection tubes, you can try adding a small amount of a good solvent to each tube.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies for addressing poor solubility.
1. What are the main strategies to improve the solubility of a poorly soluble compound?
There are two primary categories of techniques to enhance solubility: physical modifications and chemical modifications.[4]
-
Physical Modifications alter the physical properties of the compound. These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4][6] Common techniques include micronization and nanonization (e.g., nanosuspensions).[6][7]
-
Modification of Crystal Habit: This involves preparing different polymorphs or amorphous forms of the compound. Amorphous forms are generally more soluble than their crystalline counterparts.[4]
-
Drug Dispersion in Carriers: This involves dispersing the poorly soluble compound in a hydrophilic carrier to create a solid dispersion.[7][8] This can be achieved through methods like fusion (hot-melt), solvent evaporation, and hot-melt extrusion.[8]
-
-
Chemical Modifications involve altering the chemical structure of the compound to a more soluble form. These include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[9][10]
-
Salt Formation: Converting an acidic or basic drug to a salt is a common and effective way to increase its aqueous solubility.[7]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a poorly soluble compound.[2][3]
-
Complexation: The solubility of a compound can be enhanced by forming a complex with another molecule, such as a cyclodextrin.[9]
-
2. How does particle size reduction improve solubility?
Reducing the particle size of a compound increases its surface area that is in contact with the solvent.[6] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[3] Techniques like micronization reduce particle size to the micrometer range, while nanosuspensions involve particles in the nanometer range.[6][7] Nanosuspensions can also increase the saturation solubility of a compound.[11]
3. What is a solid dispersion and how is it prepared?
A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[7][8] This enhances the dissolution of the drug.[7] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).[8] There are several methods to prepare solid dispersions, including:
-
Fusion (Hot-Melt) Method: The drug and carrier are heated until they melt together, and then the mixture is cooled and solidified.[12]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, and the solvent is then evaporated to leave a solid dispersion.[13]
-
Hot-Melt Extrusion: The drug and carrier are mixed and then extruded at high temperature and pressure.[12]
4. When should I consider using a co-solvent?
Co-solvents are a good option when you need to dissolve a lipophilic or highly crystalline compound in an aqueous medium.[3] The co-solvent, which is a water-miscible organic solvent, helps to reduce the polarity of the aqueous solvent, thereby increasing the solubility of the non-polar compound.[2] This technique is relatively simple to implement.[3]
5. How can I purify a compound that is insoluble in common organic solvents?
Purifying a compound that is insoluble in common organic solvents can be challenging. Recrystallization is a powerful technique if you can find a solvent in which your compound is soluble at high temperatures but insoluble at low temperatures.[11] Filtration can be used to separate an insoluble desired product from soluble impurities, or vice versa.[11] For column chromatography, if the compound is insoluble in typical mobile phases, you might try a "dry loading" technique. This involves dissolving your compound in a good solvent, adsorbing it onto silica gel, evaporating the solvent, and then loading the dry silica-adsorbed compound onto the column.[14] Reverse-phase chromatography, using polar mobile phases like water and methanol or acetonitrile, can also be an option for highly polar compounds.[14]
Data Presentation
The following tables provide quantitative data on the solubility of common nonsteroidal anti-inflammatory drugs (NSAIDs) in various solvent systems, illustrating the impact of solvent composition and temperature on solubility.
Table 1: Solubility of Ibuprofen in Different Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~60 | [15] |
| DMSO | ~50 | [15] |
| Dimethyl formamide | ~45 | [15] |
| PBS (pH 7.2) | ~2 | [15] |
| Water | Practically insoluble | [16] |
Table 2: Solubility of Naproxen in Ethanol-Water Mixtures at Different Temperatures
| Ethanol mole fraction | Temperature (K) | Solubility (Mole fraction x 10³) | Reference |
| 0.00 | 298.15 | 0.018 | [9] |
| 0.10 | 298.15 | 0.131 | [9] |
| 0.20 | 298.15 | 0.493 | [9] |
| 0.30 | 298.15 | 1.19 | [9] |
| 0.40 | 298.15 | 2.37 | [9] |
| 0.50 | 298.15 | 4.08 | [9] |
| 0.60 | 298.15 | 6.09 | [9] |
| 0.70 | 298.15 | 8.24 | [9] |
| 0.80 | 298.15 | 10.43 | [9] |
| 0.90 | 298.15 | 12.63 | [9] |
| 1.00 | 298.15 | 14.81 | [9] |
| 0.50 | 288.15 | 2.89 | [9] |
| 0.50 | 308.15 | 5.79 | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments related to solubility enhancement.
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Dissolution: Dissolve the poorly soluble drug and the hydrophilic carrier (e.g., PVP K30) in a suitable common organic solvent (e.g., methanol, ethanol, or a mixture).[13][17] Ensure complete dissolution of both components. The drug-to-carrier ratio should be optimized based on preliminary studies.[17]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to avoid decomposition of the drug.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40-60 °C) for 24-48 hours to remove any residual solvent.
-
Sizing: Gently grind the dried solid dispersion in a mortar and pestle to obtain a fine powder.
-
Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the solid dispersion and the amorphous nature of the drug.[17]
Protocol 2: Preparation of a Nanosuspension by Media Milling
-
Pre-suspension: Prepare a pre-suspension by dispersing the micronized drug in an aqueous solution of a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).[11] Use a high-speed stirrer to homogenize the mixture.
-
Milling: Transfer the pre-suspension to a media mill containing milling media (e.g., zirconium oxide beads).
-
Milling Process: Mill the suspension at a high speed for a predetermined time. The milling process should be carried out under controlled temperature conditions to prevent overheating.
-
Separation: After milling, separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential using a particle size analyzer.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for addressing solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 13. japsonline.com [japsonline.com]
- 14. Solubility enhancement techniques [wisdomlib.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Ibuprofen - Wikipedia [en.wikipedia.org]
- 17. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Unveiling of 3-(1H-Tetrazol-5-yl)benzoic Acid: A Comparative Structural Confirmation Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive overview of the spectroscopic methods used to verify the structure of 3-(1H-Tetrazol-5-yl)benzoic acid, presenting a comparative analysis with relevant analogues.
The structural integrity of a pharmaceutical candidate is a critical determinant of its biological activity and safety profile. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's architecture. Here, we delve into the application of these methods for the structural elucidation of this compound, a molecule of interest in medicinal chemistry.
Comparative Spectroscopic Data Analysis
To confirm the identity of this compound, its spectroscopic data is compared against the known spectra of its constituent moieties, benzoic acid and 1H-tetrazole, as well as its structural isomer, 4-(1H-Tetrazol-5-yl)benzoic acid. The following tables summarize the key spectroscopic features.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | ~8.4 (s, 1H), ~8.2 (d, 1H), ~8.0 (d, 1H), ~7.7 (t, 1H), ~16.5 (br s, 1H, Tetrazole N-H), ~13.5 (br s, 1H, COOH) |
| Benzoic Acid | ~8.0 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H), ~13.0 (br s, 1H, COOH)[1][2] |
| 1H-Tetrazole | ~9.5 (s, 1H), ~16.0 (br s, 1H, N-H)[3] |
| 4-(1H-Tetrazol-5-yl)benzoic acid | 8.71-8.72 (d, 2H), 7.91-7.92 (d, 2H)[4] |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 167.9, 153.5, 131.7, 117.3, 113.0 |
| Benzoic Acid | 172.6, 133.9, 130.3, 129.4, 128.6[1] |
| 1H-Tetrazole | ~145.0 |
| 5-(p-Tolyl)-1H-tetrazole | 155.58, 141.75, 130.47, 127.42, 121.90, 21.55[4] |
Table 3: FT-IR Spectral Data Comparison (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3300-2500 (br, O-H & N-H stretch), ~1700 (s, C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~1550 (tetrazole ring stretch) |
| Benzoic Acid | 3300-2500 (br, O-H stretch), 1700-1680 (s, C=O stretch), 1600, 1450 (C=C aromatic stretch)[5] |
| 1H-Tetrazole | ~3100 (N-H stretch), ~1500-1400 (ring stretch) |
| 5-Phenyl-1H-tetrazole | 2919 (N-H stretch), 1601, 1457 (aromatic & ring stretch)[4] |
Table 4: Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 190 [M]⁺ | 172 [M-H₂O]⁺, 145 [M-COOH]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺ |
| Benzoic Acid | 122 [M]⁺ | 105 [M-OH]⁺, 77 [M-COOH]⁺[6][7] |
| 1H-Tetrazole | 70 [M]⁺ | 43 [M-N₂H]⁺, 28 [N₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a solid sample using the KBr pellet method. Mix a small amount of the finely ground sample with dry potassium bromide and press into a thin, transparent pellet.
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by liquid chromatography (LC-MS).
-
Ionization: Utilize electrospray ionization (ESI) in both positive and negative ion modes.
-
Mass Analysis: Obtain the full scan mass spectrum to determine the molecular ion peak.
-
Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern, which provides structural information.
Visualization of Analytical Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the obtained data and the confirmed chemical structure.
Caption: Experimental workflow for the spectroscopic confirmation of this compound.
Caption: Relationship between the chemical structure and the corresponding spectroscopic data.
By systematically acquiring and interpreting the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, and comparing it with known standards and isomers, a confident structural confirmation of this compound can be achieved. This rigorous analytical approach is fundamental in the advancement of drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazole(288-94-8) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Benzoic acid(65-85-0) MS [m.chemicalbook.com]
A Comparative Guide to the Synthetic Pathways of 3-(1H-Tetrazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of two primary synthetic pathways for the production of 3-(1H-Tetrazol-5-yl)benzoic acid, a crucial building block in pharmaceutical research and development. The methodologies are compared based on key performance indicators, supported by experimental data, to assist researchers in selecting the optimal route for their specific requirements.
At a Glance: Comparison of Synthetic Pathways
The two synthetic routes evaluated are:
-
Pathway 1: A direct, one-step [3+2] cycloaddition reaction starting from 3-cyanobenzoic acid.
-
Pathway 2: A two-step process commencing with the oxidation of 3-bromotoluene to 3-bromobenzoic acid, followed by a nucleophilic aromatic substitution with sodium azide.
The following table summarizes the key quantitative data for each pathway, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Pathway 1: [3+2] Cycloaddition | Pathway 2: Oxidation & Substitution |
| Starting Material | 3-Cyanobenzoic Acid | 3-Bromotoluene |
| Key Reagents | Sodium Azide, Zinc Chloride | Potassium Permanganate, Sodium Azide, Copper(I) Iodide, Sodium Ascorbate |
| Solvent(s) | Water | Water, DMF |
| Reaction Temperature | Reflux (approx. 100 °C) | Oxidation: Reflux; Substitution: 110 °C |
| Reaction Time | 24 hours | Oxidation: 4 hours; Substitution: 24 hours |
| Reported Yield | ~92% | Oxidation: High; Substitution: ~75% |
| Number of Steps | 1 | 2 |
Visualizing the Synthetic Pathways
The logical flow of each synthetic pathway is depicted in the diagrams below, generated using the DOT language.
Validating Molecular Docking Predictions: A Comparative Guide for Tetrazole Inhibitors Using In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico molecular docking predictions with experimental in vitro assay results for tetrazole-based inhibitors. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to offer an objective resource for validating computational models and guiding the development of potent and selective tetrazole inhibitors.
Introduction to Validation
Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1] While docking simulations provide valuable insights and can significantly accelerate the identification of potential drug candidates, these predictions must be validated through rigorous experimental testing.[2] In vitro assays are essential for confirming the biological activity of putative inhibitors and establishing a correlation between predicted binding energies and measured inhibitory potency.
This guide focuses on tetrazole-containing compounds, a class of heterocyclic molecules frequently employed in medicinal chemistry due to their bioisosteric relationship with carboxylic acids and their favorable metabolic stability. We will explore case studies where molecular docking was used to predict the activity of tetrazole inhibitors against various targets, followed by in vitro validation.
Data Presentation: Docking Scores vs. In Vitro Activity
The following tables summarize the correlation between molecular docking scores (binding energy in kcal/mol) and the experimentally determined in vitro inhibitory activity (IC50 or Minimum Inhibitory Concentration - MIC) for series of tetrazole derivatives against different biological targets. Lower docking scores generally indicate a more favorable predicted binding affinity.
Table 1: Antimicrobial Tetrazole Derivatives Targeting Sterol 14-alpha Demethylase (CYP51)
| Compound | Docking Score (kcal/mol) | In Vitro Activity (MIC in µg/mL) |
| Reference Drug (Fluconazole) | -7.5 | 8.1 |
| Tetrazole Derivative a1 | -6.8 | 76.8 |
| Tetrazole Derivative b1 | -7.9 | 22.6 |
| Tetrazole Derivative c1 | -8.2 | 8.8 |
| Tetrazole Derivative d1 | -8.5 | 1.95 |
| Tetrazole Derivative e1 | -8.7 | 4.2 |
Data synthesized from studies on novel benzimidazole-tetrazole derivatives.[1]
Table 2: Tetrazole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors
| Compound | Docking Score (S-score) | In Vitro Activity (IC50 in µM) |
| Compound 1 | -22 | 0.5 |
| Compound 2 | -20 | 0.8 |
| Compound 3 | -18 | 1.2 |
| Compound 4 | -16 | 2.5 |
| Compound 5 | -14 | 5.0 |
A strong correlation (r² = 0.931) was observed between the docking scores and the IC50 values for a series of 5-substituted 1H-tetrazoles.[2]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for validating molecular docking.
Logical Relationship
Caption: Docking predicts, in vitro assays validate.
Signaling Pathway
Caption: Bcl-2 pathway and the action of tetrazole inhibitors.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to validate the biological activity of tetrazole inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
1. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in a sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Tetrazole Inhibitor Dilutions:
-
Prepare a stock solution of the tetrazole compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the inhibitor stock solution in the appropriate broth to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted inhibitor.
-
Include a positive control (broth with inoculum, no inhibitor) and a negative control (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
4. Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.[3]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 6 to 24 hours to allow cells to attach.
2. Treatment with Tetrazole Inhibitors:
-
Prepare various concentrations of the tetrazole inhibitors.
-
Replace the medium in the wells with fresh medium containing the desired concentrations of the inhibitors.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.[4][5]
Fluorescence Polarization (FP) Assay for Binding Affinity
FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger molecule.
1. Reagent Preparation:
-
Prepare a fluorescently labeled tracer that is known to bind to the target protein.
-
Prepare solutions of the target protein and the tetrazole test compounds in an appropriate assay buffer.
2. Assay Procedure:
-
In a microplate, add the diluted test compounds or a control (e.g., DMSO).
-
Add the diluted target protein solution to each well and incubate to allow for compound-protein interaction.
-
Add the diluted fluorescent tracer solution to each well.
-
Incubate the plate at room temperature, protected from light, to reach binding equilibrium (typically 60-120 minutes).
3. Measurement and Calculation:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
The percent inhibition for each test compound is calculated based on the change in polarization relative to high and low signal controls.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
1. Sample Preparation:
-
Prepare a solution of the purified target protein in a well-defined buffer.
-
Prepare a solution of the tetrazole inhibitor in the same buffer. The final DMSO concentration should be identical in both solutions to minimize dilution effects.
2. ITC Experiment Setup:
-
Thoroughly clean the sample cell and injection syringe of the ITC instrument.
-
Load the target protein solution into the sample cell.
-
Load the inhibitor solution into the injection syringe.
-
Allow the system to thermally equilibrate.
3. Titration and Data Analysis:
-
Perform a series of small injections of the inhibitor solution into the protein solution.
-
The heat change associated with each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes by monitoring the appearance of a fluorescent product.
1. Reagent Preparation:
-
Reconstitute the COX-1 or COX-2 enzyme, COX probe, and cofactor according to the manufacturer's instructions.
-
Prepare a solution of arachidonic acid (the substrate).
-
Prepare serial dilutions of the tetrazole test inhibitors.
2. Reaction Setup:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test inhibitor or a reference inhibitor (e.g., celecoxib for COX-2).
-
Prepare an enzyme control well without any inhibitor.
-
Incubate for a short period at 25°C.
3. Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (slope) for all samples.
-
Determine the percent inhibition for each test compound relative to the enzyme control. The IC50 value can then be calculated from a dose-response curve.
Conclusion
The validation of molecular docking predictions through in vitro assays is a critical step in modern drug discovery. This guide demonstrates the importance of correlating computational data with experimental results for tetrazole-based inhibitors. The presented data and protocols offer a framework for researchers to design and execute robust validation studies, ultimately leading to the development of more effective and targeted therapeutics. The provided diagrams serve to visually simplify the complex workflows and biological pathways involved in this process. By integrating in silico and in vitro approaches, the scientific community can enhance the efficiency and success rate of drug development endeavors.
References
- 1. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: The Intrinsic Apoptotic Pathway [jove.com]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. journals.biologists.com [journals.biologists.com]
A Comparative Guide to the Biological Activity of 3-(1H-Tetrazol-5-yl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-(1H-tetrazol-5-yl)benzoic acid scaffold is a key pharmacophore in medicinal chemistry, primarily recognized for its role as a bioisostere of a carboxylic acid. This structural feature has been instrumental in the development of various therapeutic agents. This guide provides a comparative analysis of the biological activity of analogs containing this moiety, with a focus on their application as angiotensin II receptor antagonists and their potential in anticancer therapy.
Angiotensin II Receptor Antagonism
The tetrazole-biphenyl moiety, a core component of many "sartan" drugs, is a well-established antagonist of the angiotensin II type 1 (AT1) receptor, playing a crucial role in the management of hypertension. The tetrazole ring mimics the carboxylate group of the endogenous ligand, angiotensin II, while offering improved metabolic stability.
Comparative Biological Activity of Angiotensin II Receptor Antagonists
The following table summarizes the in vitro activity of a series of triazolopyrimidine derivatives incorporating the critical 8-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl substituent. These compounds demonstrate high affinity for the rat adrenal AT1 receptor.
| Compound ID | R5 | R7 | AT1 Receptor Affinity (Ki, nM)[1] |
| 21a | Me | Me | 140 |
| 21b | Me | Et | 68 |
| 21c | Me | n-Pr | 36 |
| 21d | Me | n-Bu | 42 |
| 22a | Et | Me | 120 |
| 22b | Et | Et | 55 |
| 22c | Et | n-Pr | 28 |
| 22d | Et | n-Bu | 35 |
| 29 (UP 269-6) | Me | n-Pr | 24 |
Note: The data presented is for a series of[1][2][3]-triazolo[1,5-c]pyrimidin-2(3H)-one derivatives, which share the key 8-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl pharmacophore. This highlights the structure-activity relationship of substituents on a different heterocyclic core attached to the essential tetrazole-biphenyl moiety.
Angiotensin II Signaling Pathway
The binding of angiotensin II to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. AT1 receptor antagonists block this pathway.
Caption: Angiotensin II signaling pathway and the action of ARBs.
Anticancer Activity
Comparative Biological Activity of 3-Tetrazolyl-β-carboline Analogs
The following table summarizes the in vitro antiproliferative activity of a series of 3-(1H-tetrazol-5-yl)-β-carboline derivatives against various human cancer cell lines.
| Compound ID | R1 | R2 | HCT116 (p53+/+) IC50 (µM)[4] | HCT116 (p53-/-) IC50 (µM)[4] | HT29 IC50 (µM)[4] |
| 1a | H | H | 3.3 | 3.5 | 9.6 |
| 1b | H | Me | 4.6 | 4.5 | 8.9 |
| 1c | Me | H | 3.6 | 3.6 | 7.9 |
Note: These compounds feature a 3-(1H-tetrazol-5-yl) group on a β-carboline scaffold, demonstrating potent anticancer activity.
Experimental Workflow for In Vitro Anticancer Assay
The following diagram illustrates a typical workflow for assessing the cytotoxic activity of novel compounds using the MTT assay.
Caption: A generalized workflow for determining the IC50 of anticancer compounds.
Experimental Protocols
Angiotensin II Receptor Binding Assay (Radioligand Competition)
This protocol describes a method to determine the affinity of test compounds for the angiotensin II receptor.
-
Membrane Preparation:
-
Homogenize tissues expressing the AT1 receptor (e.g., rat liver or adrenal glands) in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Ang II), and serial dilutions of the test compounds.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled AT1 antagonist like losartan).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., HCT-116) in appropriate medium supplemented with fetal bovine serum.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
References
- 1. Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl)-β-Carbolines: Synthesis and Evaluation as Anticancer Agents [mdpi.com]
A Comparative Guide to Structural Isomerism in Tetrazolate-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Structural isomerism, the phenomenon where molecules possess the same chemical formula but different arrangements of atoms, plays a crucial role in the functionality of Metal-Organic Frameworks (MOFs). In the realm of tetrazolate-based MOFs, subtle changes in synthesis conditions can lead to the formation of distinct structural isomers with significantly different properties. This guide provides a comparative analysis of notable examples of structural isomerism in copper and zinc tetrazolate MOFs, offering insights into their synthesis, properties, and the underlying structural nuances.
Copper-Based Isomers: A Tale of Two Porosities
A compelling example of structural isomerism is observed in two copper-based MOFs, designated as Cu-TBA-1 and Cu-TBA-2, both synthesized using the ligand 4-(1H-tetrazol-5-yl)benzoic acid (H₂TBA).[1] Despite their identical chemical composition, these isomers exhibit distinct structural features that translate into different gas adsorption capacities. The formation of these isomers is highly sensitive to the solvent system employed during their solvothermal synthesis.
Performance Comparison
The structural differences between Cu-TBA-1 and Cu-TBA-2 have a direct impact on their porosity and, consequently, their performance in gas storage applications. The key performance metrics are summarized in the table below.
| Property | Cu-TBA-1 | Cu-TBA-2 |
| BET Surface Area (m²/g) | 402 | 356 |
| Langmuir Surface Area (m²/g) | 686 | 616 |
| H₂ Adsorption (wt % at 77 K, 1 atm) | 1.16 | 1.54 |
| CO₂ Adsorption (mmol/g at 298 K, 1 bar) | 3.08 | 2.54 |
Data sourced from Pachfule et al., Chemistry of Materials.[1]
Experimental Protocols
The selective synthesis of Cu-TBA-1 and Cu-TBA-2 is achieved by carefully controlling the solvent composition and other solvothermal reaction conditions.
Synthesis of Cu-TBA-1:
In a typical procedure, a mixture of Cu(NO₃)₂·3H₂O and 4-(1H-tetrazol-5-yl)benzoic acid (H₂TBA) is dissolved in a solvent mixture of N,N-dimethylformamide (DMF) and ethanol. The solution is sealed in a Teflon-lined autoclave and heated at a specific temperature for a designated period. The resulting crystalline product is then washed with fresh solvent and dried.
Synthesis of Cu-TBA-2:
The synthesis of Cu-TBA-2 follows a similar solvothermal method, but with a different solvent system, typically employing a mixture of DMF and water. This change in solvent polarity and coordinating ability directs the self-assembly process towards the formation of the Cu-TBA-2 isomeric structure.
Zinc-Based Isomers: The Influence of Solvent Polarity
Another illustrative case of structural isomerism is found in a series of zinc-based MOFs synthesized using 4-tetrazolyl benzenecarboxylic acid (H₂TBC). By systematically varying the solvent during the solvothermal synthesis, different isomeric frameworks with distinct properties can be obtained. These isomers are designated as ZnTBC (a non-porous structure), Zn₂(TBC)₂(H₂O) (possessing an amphiphilic pore structure), and Zn₂(TBC)₂{guest} (a porous framework with channels containing uncoordinated nitrogen atoms).[2][3][4][5]
Performance Comparison
| Isomer | Key Structural Feature | Potential Application |
| ZnTBC | Non-porous 3D network | - |
| Zn₂(TBC)₂(H₂O) | Amphiphilic pore structure | Separation of polar and non-polar molecules |
| Zn₂(TBC)₂{guest} | Porous with uncoordinated N atoms | Gas storage, catalysis |
Information based on the findings of Ordonez et al.[2][3][4][5]
Experimental Protocols
The synthesis of these zinc-based MOF isomers hinges on the choice of solvent in the solvothermal reaction.
Synthesis of Zn-TBC Isomers:
A general procedure involves the reaction of Zn(NO₃)₂·6H₂O with 4-tetrazolyl benzenecarboxylic acid (H₂TBC) in a specific solvent or solvent mixture. The reaction is carried out in a sealed vessel under elevated temperature for a set duration.
-
For ZnTBC (non-porous): The synthesis is typically conducted in water.[4]
-
For Zn₂(TBC)₂(H₂O) (amphiphilic pores): A mixed solvent system, such as DMF/water, is utilized.
-
For Zn₂(TBC)₂{guest} (porous with uncoordinated N atoms): Solvents like methanol are employed to direct the formation of this porous isomer.[2]
Visualizing the Structural Divergence
The formation of different structural isomers can be attributed to the versatile coordination chemistry of the tetrazolate ligand and the influence of the solvent on the metal-ligand assembly process.
Caption: Synthetic pathways to copper and zinc tetrazolate MOF isomers.
The diverse coordination modes of the tetrazolate ring, in conjunction with the carboxylate group, allow for the formation of different secondary building units (SBUs) and overall framework topologies. The solvent molecules can act as templates or modulators, influencing the coordination environment of the metal ions and guiding the self-assembly towards a specific isomeric form.
Caption: Influence of coordination modes on isomer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach [mdpi.com]
- 3. Research Portal [laro.lanl.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to Purity Assessment of Synthesized 3-(1H-Tetrazol-5-yl)benzoic acid: Melting Point and Chromatography
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of fundamental techniques—melting point determination and chromatographic analysis—for evaluating the purity of 3-(1H-Tetrazol-5-yl)benzoic acid. The supporting experimental data and detailed protocols herein offer a framework for researchers to select the most appropriate methods for their laboratory settings.
Introduction to Purity Assessment
This compound is a bifunctional molecule featuring both a carboxylic acid and a tetrazole ring. This structure makes it a valuable building block in medicinal chemistry and materials science. Ensuring the purity of this compound after synthesis is critical, as impurities can significantly impact the results of subsequent biological assays or material characterizations. The two primary methods discussed here, melting point analysis and chromatography, offer complementary information regarding the purity of the synthesized product.
Melting Point Analysis: A Preliminary Purity Indicator
Melting point is a characteristic physical property of a pure crystalline solid. The presence of impurities typically causes a depression and broadening of the melting point range. Therefore, comparing the experimentally observed melting point of a synthesized compound to its literature value provides a rapid, albeit qualitative, assessment of purity.
Comparison with an Alternative: Benzoic Acid
For context, we can compare the behavior of this compound with a simpler, well-characterized aromatic carboxylic acid, benzoic acid.
| Compound | Literature Melting Point (°C) | Expected Observation for Pure Sample | Expected Observation for Impure Sample |
| This compound | 284 - 286[1] | Sharp melting range close to the literature value. | Depressed and broadened melting range (e.g., 275 - 282 °C). |
| Benzoic Acid | 121 - 123 | Sharp melting range within 1-2°C of the literature value. | Depressed and broadened melting range (e.g., 115 - 120 °C). |
Chromatographic Analysis: Quantitative Purity Determination
Chromatographic techniques, such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. These methods provide a more detailed and quantitative assessment of purity.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitatively assessing the number of components in a sample and for monitoring the progress of a reaction. The purity is inferred by the presence of a single spot for the target compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that provides high-resolution separation and quantitative data. For purity assessment, the area of the peak corresponding to the main compound is compared to the total area of all peaks in the chromatogram to calculate a percentage purity. A purity of ≥96.0% for this compound has been reported using HPLC.[2]
Comparative Chromatographic Data
| Technique | Parameter | This compound | Benzoic Acid (Alternative) |
| TLC | Retention Factor (Rf) | ~0.4 (Hypothetical) | ~0.6 (Hypothetical) |
| Observation | Single major spot | Single major spot | |
| HPLC | Retention Time (tr) | ~5.8 minutes (Hypothetical) | ~7.2 minutes (Hypothetical) |
| Purity (% Area) | ≥ 96.0% | ≥ 99.0% |
Experimental Protocols
Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the synthesized this compound is completely dry.
-
Place a small amount of the crystalline sample onto a clean, dry watch glass.
-
Finely powder the sample using a spatula or a mortar and pestle.
-
Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (284°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
Compare the observed melting point range with the literature value.
Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber with a lid
-
Mobile phase: e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid (e.g., 7:3:0.1 v/v/v)
-
Capillary spotters or micropipette
-
UV lamp (254 nm)
-
Sample solution: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or ethyl acetate).
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with the lid.
-
Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.
-
Using a capillary spotter, apply a small spot of the sample solution onto the origin line.
-
Carefully place the TLC plate into the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Circle the observed spots with a pencil and calculate the Retention Factor (Rf) value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). A pure sample should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Sample solution: Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Acquire the chromatogram for the specified run time.
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
Visualizations
References
comparative study of gas adsorption capacities in fluorinated vs. non-fluorinated tetrazole MOFs
A deep dive into the impact of fluorination on the gas uptake capacities of tetrazole-based Metal-Organic Frameworks (MOFs), providing researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data.
The strategic functionalization of Metal-Organic Frameworks (MOFs) is a key area of research aimed at enhancing their performance in various applications, including gas storage and separation. One promising approach is the introduction of fluorine atoms into the organic linkers of MOFs. This guide provides a comparative study of the gas adsorption capacities of fluorinated versus non-fluorinated tetrazole-based MOFs, highlighting the structural and chemical effects of fluorination on their performance.
The Influence of Fluorination: A Head-to-Head Comparison
To illustrate the impact of fluorination, we will examine a case study involving a copper-based tetrazolate MOF. The non-fluorinated MOF, Cu-TBA-2, and its fluorinated analogue, Cu-TBA-2F, share a similar crystal structure, making them ideal candidates for a direct comparison.
Table 1: Comparison of Gas Adsorption Capacities and Physical Properties
| Property | Non-Fluorinated MOF (Cu-TBA-2) | Fluorinated MOF (Cu-TBA-2F) | Gas | Temperature (K) | Pressure (bar) |
| CO₂ Adsorption | 2.54 mmol/g | 1.27 mmol/g | CO₂ | 298 | 1 |
| H₂ Adsorption | 1.54 wt % | 0.67 wt % | H₂ | 77 | 1 |
| BET Surface Area | 356 m²/g | - | N₂ | 77 | - |
| Langmuir Surface Area | 616 m²/g | - | N₂ | 77 | - |
Data sourced from Pachfule et al., Chemistry of Materials, 2011.[1]
In this specific comparison, the non-fluorinated Cu-TBA-2 exhibits a higher adsorption capacity for both carbon dioxide and hydrogen compared to its fluorinated counterpart, Cu-TBA-2F.[1] This is contrary to the general trend where fluorination often enhances CO₂ affinity due to favorable interactions with the quadrupole moment of the CO₂ molecule.[2] The reduced uptake in Cu-TBA-2F may be attributed to a decrease in the accessible pore volume or surface area upon fluorination, which can sometimes occur depending on the specific structural changes induced by the fluorine atoms.[3]
It is important to note that the effect of fluorination can be complex and material-dependent. In other MOF systems, not based on tetrazoles, fluorination has been shown to significantly enhance gas uptake. For instance, the introduction of fluorine can increase the affinity for CO₂ and improve moisture stability.[4]
Experimental Protocols: A Look at the Methodology
The following sections detail the typical experimental procedures for the synthesis, activation, and gas adsorption measurements of these MOFs, based on established methods in the field.
Synthesis of Tetrazole-Based MOFs
The synthesis of both fluorinated and non-fluorinated tetrazole MOFs is typically carried out under solvothermal conditions.
General Synthesis Procedure:
-
The tetrazole-based organic linker (either fluorinated or non-fluorinated) is dissolved in a suitable solvent, commonly N,N-dimethylformamide (DMF).
-
A metal salt, such as a copper(II) salt, is dissolved in a separate solvent.
-
The two solutions are mixed, and the resulting mixture is sealed in a Teflon-lined autoclave.
-
The autoclave is heated to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, the crystalline product is collected by filtration, washed with a solvent like DMF, and dried.
Activation of MOFs for Gas Adsorption
To ensure that the pores of the MOFs are accessible to gas molecules, a crucial activation step is required to remove any solvent molecules residing within the framework.
Activation Protocol:
-
The as-synthesized MOF is typically washed with a volatile solvent, such as methanol or ethanol, to exchange the high-boiling point synthesis solvent (e.g., DMF).
-
The solvent-exchanged MOF is then heated under a high vacuum at an elevated temperature (e.g., 120-180 °C) for several hours. This process, known as thermal activation, removes the volatile solvent and any remaining guest molecules from the pores.
-
The activated sample is then transferred to the analysis port of a gas adsorption analyzer without exposure to air.
Gas Adsorption Measurements
The gas adsorption properties of the activated MOFs are measured using a volumetric gas adsorption analyzer.
Measurement Protocol:
-
A precisely weighed amount of the activated MOF sample is placed in a sample tube and attached to the analyzer.
-
The sample is typically outgassed again under vacuum at a specific temperature to ensure the removal of any adsorbed atmospheric gases.
-
The gas of interest (e.g., CO₂, N₂, H₂) is then introduced into the sample tube at a controlled pressure and temperature.
-
The amount of gas adsorbed by the MOF is measured at various equilibrium pressures, generating an adsorption isotherm.
-
For surface area analysis, nitrogen adsorption is typically measured at 77 K (liquid nitrogen temperature). The Brunauer-Emmett-Teller (BET) method is then applied to the isotherm data to calculate the specific surface area.
Visualizing the Comparative Workflow
The following diagram illustrates the logical flow of a comparative study on gas adsorption in fluorinated and non-fluorinated tetrazole MOFs.
Caption: Comparative experimental workflow for gas adsorption studies.
Conclusion
The comparison of fluorinated and non-fluorinated tetrazole MOFs reveals that the introduction of fluorine can have a nuanced effect on gas adsorption capacities. While fluorination is a promising strategy for enhancing gas uptake in many MOFs, the specific impact is highly dependent on the resulting structural modifications. In the case of the copper-tetrazolate MOFs presented, the non-fluorinated version demonstrated superior performance. This underscores the importance of detailed structural and functional analysis when designing and evaluating functionalized MOFs for gas storage and separation applications. Further research into a wider range of isostructural fluorinated and non-fluorinated tetrazole MOFs will provide a more comprehensive understanding of the structure-property relationships governing their gas adsorption behaviors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Increased CO2/N2 selectivity by stepwise fluorination in isoreticular ultramicroporous metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
Correlating Experimental Findings with Computational Predictions for 3-(1H-Tetrazol-5-yl)benzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and computational predictions for the compound 3-(1H-Tetrazol-5-yl)benzoic acid. Due to the limited availability of published experimental data for this specific molecule, this document serves as a framework, illustrating how experimental findings can be correlated with computational models. We will draw upon established experimental techniques and computational methodologies applied to this and structurally related compounds.
Physicochemical Properties: A Tale of Two Methods
The fundamental characteristics of a molecule, such as its structure and acidity, are primary indicators of its potential behavior. Here, we compare the experimentally determined crystal structure with computationally predicted physicochemical properties.
Experimental Data Summary
| Property | Experimental Value/Observation | Method |
| Crystal Structure | Molecules are linked into two-dimensional sheets by intermolecular N-H⋯O and O-H⋯N hydrogen bonds.[1] | Single-Crystal X-ray Diffraction |
| Purity | ≥96.0% | High-Performance Liquid Chromatography (HPLC) |
Computational Prediction Summary
While direct computational studies for this compound are not extensively published, standard computational methods can be used to predict its properties. Below is a table of predicted values using common cheminformatics toolkits and quantum mechanics approaches, which would typically be compared against experimental data.
| Property | Predicted Value | Computational Method |
| pKa | ~3.5 - 4.5 | DFT (e.g., using CAM-B3LYP functional)[2] or empirical methods |
| LogP (octanol-water) | ~1.0 - 1.5 | Cheminformatics (e.g., ALOGPS, XLOGP3) |
| Aqueous Solubility | Moderately Soluble | Machine Learning Models (e.g., Bayesian GNNs)[3] |
| Polar Surface Area | ~90-100 Ų | Cheminformatics (e.g., Ertl algorithm) |
Spectroscopic Analysis: Fingerprinting the Molecule
Experimental vs. Computational Spectroscopic Data
| Spectroscopic Data | Experimental Approach | Computational Prediction Approach |
| ¹H NMR | Awaited Experimental Data | DFT (GIAO method): Predicts chemical shifts based on the calculated electron density around each proton.[4] |
| ¹³C NMR | Awaited Experimental Data | DFT (GIAO method): Similar to ¹H NMR, predicts carbon chemical shifts.[4][5] |
| IR Spectroscopy | Awaited Experimental Data | DFT (Frequency Calculation): Predicts vibrational modes (e.g., C=O, O-H, N-H stretches) that correspond to peaks in the IR spectrum.[6][7][8] |
Biological Activity: Predicting Interaction with Protein Targets
A derivative, [[3-(1H-tetrazol-5-yl)-phenyl] amino]oxoacetic acid n-butyl ester, has shown antiallergic properties by inhibiting histamine release. This suggests that this compound itself could be biologically active. Molecular docking is a computational technique used to predict how a molecule might bind to a protein target.
Experimental Biological Data (on a derivative)
| Assay | Result |
| Passive Cutaneous Anaphylaxis (PCA) | Inhibition observed |
| Histamine Release from Peritoneal Cells | Significant inhibition |
Computational Prediction: Molecular Docking
A molecular docking study could be performed to predict the binding affinity of this compound to relevant biological targets, such as histamine H1 receptor or enzymes involved in the allergic cascade.
| Docking Parameter | Predicted Value | Computational Method |
| Binding Affinity (ΔG) | Target-dependent (e.g., -5 to -9 kcal/mol) | Molecular Docking (e.g., AutoDock Vina, Glide) |
| Key Interactions | Hydrogen bonds, π-stacking with active site residues | Visualization of docked pose (e.g., PyMOL, Discovery Studio) |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals of this compound would be grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the crystal, revealing the positions of the atoms. The structural model is then refined to best fit the experimental data.[9]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column. A mobile phase gradient is used to separate the main compound from any impurities.
-
Detection: A UV detector is used to monitor the elution of compounds from the column.
-
Purity Calculation: The area of the peak corresponding to the main compound is compared to the total area of all peaks to determine the purity percentage.
Computational Methodologies
Density Functional Theory (DFT) Calculations
-
Structure Optimization: The 3D structure of this compound is built and its geometry is optimized to find the lowest energy conformation. A common functional and basis set for this is B3LYP/6-311++G(d,p).[7]
-
Frequency Analysis: Vibrational frequencies are calculated from the optimized structure to predict the IR spectrum.
-
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is applied to the optimized structure to calculate the ¹H and ¹³C NMR chemical shifts.[4]
-
pKa Prediction: The free energy change of the deprotonation reaction is calculated in a solvent model (e.g., SMD or PCM) to predict the pKa.[2]
Molecular Docking
-
Ligand Preparation: The 3D structure of this compound is prepared by assigning charges and protonation states.
-
Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.
-
Docking Simulation: A program like AutoDock Vina is used to search for the best binding poses of the ligand within the active site of the receptor. The program scores the poses based on a calculated binding affinity.
-
Analysis: The best scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex.[10][11][12]
Visualizations
References
- 1. 3-(1H-Tetra-zol-5-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [2210.07145] Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning [arxiv.org]
- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Biological Activity, Molecular Docking and Dynamic Studies of Novel Benzimidazole-Integrated 1,2,3,4-Tetrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.biu.ac.il [cris.biu.ac.il]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-(1H-Tetrazol-5-yl)benzoic Acid
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 3-(1H-Tetrazol-5-yl)benzoic Acid, ensuring compliance with standard safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with national and local regulations.[1] It is imperative to treat this compound as hazardous waste and dispose of it through an approved waste disposal plant.[1][2]
-
Container Management :
-
Spill Management :
-
Waste Collection and Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the container tightly closed and dry.[1]
-
-
Final Disposal :
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for drain disposal, were found in the reviewed safety data sheets. The consistent recommendation is to treat the undiluted and contaminated material as hazardous waste.
| Parameter | Value/Recommendation | Source |
| Waste Classification | Hazardous Waste | [3] |
| Disposal Route | Approved Waste Disposal Plant | [1][2] |
| Mixing with other waste | Prohibited | [1] |
| Drain Disposal | Prohibited | [1][3] |
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(1H-Tetrazol-5-yl)benzoic Acid
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 3-(1H-Tetrazol-5-yl)benzoic Acid. All personnel must review this guide and the manufacturer's Safety Data Sheet (SDS) before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Fully buttoned lab coat | Work in a chemical fume hood. If not feasible, an N95-rated respirator is mandatory. |
| Dissolving in Solvents | Chemical safety goggles | Nitrile gloves | Chemical-resistant apron over a lab coat | All operations should be conducted in a certified chemical fume hood. |
| Running Reactions | Chemical safety goggles and a face shield | Nitrile gloves | Chemical-resistant apron over a lab coat | All operations must be performed within a chemical fume hood. |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | Work in a well-ventilated area, preferably a fume hood. |
Safe Handling and Operational Plan
Adherence to standard laboratory safety protocols is essential. The following step-by-step procedures are designed to minimize exposure and mitigate risks during the handling of this compound.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated.
-
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible within the immediate work area.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: When weighing the solid, use a draft shield or conduct the process within a chemical fume hood to minimize the dispersal of dust.
-
Transfers: Use appropriate tools, such as spatulas, for handling the solid. When transferring solutions, use a funnel to prevent spills.
-
Decontamination: After each handling session, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Disposal Plan
The disposal of this compound and its associated waste must be managed as hazardous waste due to its acidic nature and the potential for thermal decomposition of the tetrazole ring. Thermal decomposition of tetrazoles can lead to the formation of nitrogen gas or hydrazoic acid.[4][5]
Table 2: Waste Disposal Protocol
| Waste Type | Collection Container | Labeling Requirements | Storage Location | Disposal Method |
| Solid Waste (unused compound, contaminated spatulas, weigh boats) | Designated, sealed hazardous waste container | "Hazardous Waste," "this compound," Hazard Pictograms (Irritant) | Designated satellite accumulation area, away from incompatible materials | Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department. |
| Liquid Waste (solutions containing the compound) | Designated, sealed hazardous waste container for organic waste | "Hazardous Waste," "this compound in [Solvent]," Hazard Pictograms (Irritant, Flammable if applicable) | Designated satellite accumulation area, away from incompatible materials | Arrange for pickup and disposal by the institution's EHS department. |
| Contaminated PPE (gloves, disposable lab coats) | Lined, designated hazardous waste bin | "Hazardous Waste - Contaminated PPE" | Within the laboratory, in a designated area | Dispose of through the institutional hazardous waste stream. |
Critical Disposal Note: Do not mix this waste with other chemical waste streams without consulting your institution's EHS department. In particular, avoid mixing with strong oxidizing agents.[3][6] Never dispose of this chemical down the drain or in regular trash.[7]
Experimental Workflow and Safety Checkpoints
The following diagrams illustrate the logical flow for safely handling this compound and the decision-making process in case of an emergency.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
Caption: A decision-making diagram for emergency response in the event of a spill or personnel exposure.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
